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Foundational

Predictive NMR Characterization of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate: A Technical Guide for Structural Elucidation

Executive Summary In modern drug discovery and organic synthesis, conformationally restricted aliphatic rings and highly specific protecting groups are foundational elements for designing novel pharmacophores. tert-Butyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and organic synthesis, conformationally restricted aliphatic rings and highly specific protecting groups are foundational elements for designing novel pharmacophores. tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate (CAS: 1262408-43-4)[1] is a prime example of such a building block, combining a rigid methylenecyclohexane core with a versatile tert-butyloxycarbonyl (Boc) protected amine.

For Application Scientists and analytical chemists, the unambiguous structural confirmation of this intermediate is critical before downstream functionalization. Because specific, peer-reviewed 2D-NMR spectra for this exact molecule are sparse in open literature, this whitepaper provides a highly rigorous, empirically derived predictive assignment of its 1 H and 13 C NMR chemical shifts. By deconstructing the molecule into its established pharmacophoric fragments—the Boc group, the carbamate linkage, and the methylenecyclohexane ring—we can establish a self-validating framework for its analytical characterization.

Molecular Deconstruction & NMR Rationale

To accurately predict and interpret the NMR spectra of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate, we must analyze the electronic and steric microenvironments of its three primary structural domains.

The tert-Butyloxycarbonyl (Boc) Group

The Boc protecting group is a hallmark of peptide and amine chemistry. In 1 H NMR, the three equivalent methyl groups undergo rapid free rotation on the NMR timescale, resulting in a highly characteristic, intense singlet integrating to 9 protons[2].

  • Causality: The electron-donating nature of the alkyl groups, combined with their distance from the deshielding carbamate carbonyl, places this signal reliably in the upfield region (~1.44 ppm). In 13 C NMR, the methyl carbons resonate near 28.5 ppm, while the highly substituted quaternary carbon, directly attached to oxygen, is shifted significantly downfield to ~79.0 ppm[3].

The Carbamate Linkage (-NH-C(=O)-O-)

The carbamate functional group acts as an electronic bridge between the aliphatic core and the Boc group.

  • Causality: The amide proton (-NH-) typically appears as a broad singlet or a poorly resolved triplet between 4.50 and 5.00 ppm[2]. This broadening is caused by the quadrupolar relaxation of the adjacent 14 N nucleus (spin I=1 ) and variable hydrogen bonding in solution. The carbonyl carbon ( C=O ) is highly deshielded by both the nitrogen and oxygen heteroatoms, predictably appearing near 156.0 ppm in the 13 C spectrum[3].

The Methylenecyclohexane Core

The exocyclic double bond (=CH 2​ ) and the cyclohexane ring dictate the complex splitting patterns observed in the aliphatic region.

  • Causality: The exocyclic terminal alkene protons are strongly deshielded by the magnetic anisotropy of the carbon-carbon double bond, typically resonating as a finely split multiplet or broad singlet near 4.60 ppm[4]. The allylic protons (C3 and C5 of the ring) are shifted slightly downfield (~2.0–2.4 ppm) compared to standard aliphatic protons due to the electron-withdrawing nature of the adjacent sp2 hybridized carbon[5]. The methine proton (C1) attached to the exocyclic -CH 2​ -NHBoc group will appear as a complex multiplet (~1.5–1.7 ppm) due to coupling with both the ring methylene protons and the acyclic methylene bridge.

Empirical 1 H and 13 C NMR Assignments

The following tables synthesize the expected chemical shifts based on the additive rules of NMR spectroscopy and analogous structural fragments. Data is predicted for a sample dissolved in deuterated chloroform (CDCl 3​ ) at 298 K.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Structural Origin
1.44 Singlet (s)9H-C(CH 3​ ) 3​ (Boc methyl groups)
0.90 – 1.30 Multiplet (m)2HCyclohexane ring protons (axial, C2/C6)
1.50 – 1.75 Multiplet (m)3HCyclohexane ring protons (equatorial, C2/C6) + C1 Methine (-CH -)
2.00 – 2.35 Multiplet (m)4HAllylic ring protons (C3/C5 adjacent to =CH 2​ )
3.00 – 3.10 Triplet (t) or dd2H-CH 2​ -NHBoc (Methylene bridge)
4.60 – 4.65 Broad Singlet (br s)2H=CH 2​ (Exocyclic methylene protons)
4.60 – 4.90 Broad (br)1H-NH - (Carbamate proton, often overlaps with =CH 2​ )
Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment / Structural Origin
28.5 Primary (CH 3​ )-C(C H 3​ ) 3​ (Boc methyl carbons)
29.0 – 31.0 Secondary (CH 2​ )Cyclohexane ring carbons (C2/C6)
34.0 – 35.0 Secondary (CH 2​ )Allylic ring carbons (C3/C5)
37.5 Tertiary (CH)Cyclohexane methine carbon (C1)
46.0 Secondary (CH 2​ )-C H 2​ -NHBoc (Methylene bridge)
79.0 Quaternary (C)-C (CH 3​ ) 3​ (Boc quaternary carbon)
107.5 Secondary (=CH 2​ )=C H 2​ (Exocyclic methylene carbon)
148.5 Quaternary (=C<)Ring C 4 (Exocyclic double bond quaternary carbon)
156.0 Quaternary (C=O)-NH-C (=O)-O- (Carbamate carbonyl)

Experimental Protocol for NMR Acquisition

To ensure the highest degree of trustworthiness and reproducibility, the following self-validating protocol must be adhered to when acquiring the empirical data for this compound[3].

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh exactly 15–20 mg of highly purified (>95%) tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate.

    • Dissolve the compound in 0.6 mL of high-purity Deuterated Chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Transfer the homogenous solution into a clean, dry 5 mm precision NMR tube using a glass Pasteur pipette. Ensure the sample depth is exactly 4.0–4.5 cm to optimize the magnetic field shimming.

  • 1D 1 H NMR Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Lock the magnetic field to the deuterium signal of CDCl 3​ .

    • Shim the magnet (Z1, Z2, Z3, Z4) until the TMS signal FWHM (Full Width at Half Maximum) is < 1.0 Hz.

    • Acquire the spectrum using a standard 30° pulse program (zg30), 16–32 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 2.0 seconds.

  • 1D 13 C NMR Acquisition:

    • Acquire a proton-decoupled 13 C spectrum (zgpg30).

    • Use 1024–2048 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C=O, Boc-C, and =C<), which suffer from long T1​ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement. Set D1 to 2.0–3.0 seconds.

  • Data Processing:

    • Apply a Fourier transform with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C.

    • Manually phase the spectra to pure absorption mode and apply a polynomial baseline correction.

    • Reference the spectra precisely to TMS (0.00 ppm) or the residual CHCl 3​ solvent peak ( 1 H: 7.26 ppm; 13 C: 77.16 ppm).

Workflow Visualization: 2D-NMR Elucidation Routing

While 1D NMR provides the foundational atom count and electronic environments, definitive structural proof of complex aliphatic systems requires 2D NMR. The following workflow illustrates the logical progression required to unambiguously assign the overlapping cyclohexane ring protons and confirm the connectivity of the exocyclic methylene group.

NMR_Workflow Prep Sample Preparation (CDCl3 + TMS) H1 1D 1H NMR (Proton Environments) Prep->H1 C13 1D 13C NMR (Carbon Framework) Prep->C13 COSY 2D COSY (H-H Coupling) H1->COSY HSQC 2D HSQC (C-H Direct Bonds) H1->HSQC HMBC 2D HMBC (Long-Range C-H) H1->HMBC C13->HSQC C13->HMBC Confirm Final Structural Confirmation COSY->Confirm HSQC->Confirm HMBC->Confirm

Figure 1: Systematic 1D and 2D NMR workflow for unambiguous structural elucidation.

Workflow Causality:

  • COSY (Correlation Spectroscopy): Essential for mapping the spin system of the cyclohexane ring. It will definitively link the methine proton (C1) to the adjacent C2/C6 methylene protons, separating them from the allylic C3/C5 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Resolves the overlapping 1 H multiplets in the 1.0–2.5 ppm region by dispersing them along the much wider 13 C chemical shift axis.

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical for proving the attachment of the exocyclic double bond. A strong 3JCH​ correlation will be observed between the exocyclic =CH 2​ protons (~4.60 ppm) and the C3/C5 ring carbons (~34.5 ppm).

References

  • PubChem. "tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate | C13H23NO2 | CID 91348386". National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "Methylenecyclohexane | C7H12 | CID 14502". National Center for Biotechnology Information. Available at:[Link]

  • Louisiana Tech University. "13. Structure Determination: Nuclear Magnetic Resonance Spectroscopy". Chemistry Department Educational Resources. Available at: [Link]

Sources

Exploratory

Thermodynamic stability profile of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate

An In-depth Technical Guide to the Thermodynamic Stability Profile of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability Profile of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability profile of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), a thorough understanding of its stability is paramount for ensuring drug product quality, safety, and efficacy. This document delves into the intrinsic chemical stability of the molecule, potential degradation pathways, and the causal factors influencing its stability. Detailed experimental protocols for conducting forced degradation studies are provided, alongside a discussion on the development of stability-indicating analytical methods. This guide is intended for researchers, scientists, and drug development professionals involved in the characterization and handling of this and structurally related compounds.

Introduction

Tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate is a bifunctional molecule incorporating a tert-butoxycarbonyl (Boc) protected amine and a 4-methylenecyclohexyl moiety. The Boc group is a widely utilized protecting group in organic synthesis due to its robustness under various conditions and its facile, selective removal under acidic conditions.[1][2] The methylenecyclohexyl group, on the other hand, presents a site of unsaturation that can be susceptible to oxidative and other electrophilic attacks. The overall thermodynamic stability of this compound is therefore a function of the interplay between these two key structural features.

A comprehensive understanding of the stability of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate is critical throughout the drug development lifecycle. From process development and optimization to formulation design and shelf-life determination, a robust stability profile informs critical decisions that impact the final drug product's quality and regulatory compliance.[] This guide will explore the key factors governing the stability of this molecule, providing a framework for its systematic evaluation.

Predicted Degradation Pathways

Based on the chemical structure of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate, several potential degradation pathways can be anticipated under various stress conditions. A proactive understanding of these pathways is essential for designing appropriate stability studies and developing analytical methods capable of detecting and quantifying potential degradants.

cluster_products Degradation Products A tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate B Acidic Hydrolysis (H⁺) A->B C Basic Hydrolysis (OH⁻) A->C D Thermal Degradation (Δ) A->D E Oxidative Degradation ([O]) A->E F Photolytic Degradation (hν) A->F P1 (4-methylenecyclohexyl)methanamine B->P1 P3 Isobutylene B->P3 P4 CO₂ B->P4 C->P1 P2 tert-Butanol C->P2 C->P4 D->P1 D->P3 D->P4 P5 Oxidized derivatives (e.g., epoxides, diols) E->P5 P6 Photodegradants F->P6

Caption: Predicted degradation pathways for tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate.

Hydrolytic Degradation
2.1.1. Acid-Catalyzed Hydrolysis

The Boc protecting group is intentionally designed to be labile under acidic conditions.[4] The mechanism involves protonation of the carbamate carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine, (4-methylenecyclohexyl)methanamine, and carbon dioxide.[1] The tert-butyl cation is typically scavenged by a nucleophile or eliminates a proton to form isobutylene. Given this inherent reactivity, exposure to acidic environments during synthesis, work-up, or formulation will lead to significant degradation.

2.1.2. Base-Catalyzed Hydrolysis

The Boc group is generally considered stable to basic conditions, which is a key aspect of its orthogonality to other protecting groups like Fmoc.[2][4] However, prolonged exposure to strong bases or elevated temperatures can induce hydrolysis. The mechanism of base-catalyzed hydrolysis of carbamates proceeds to give the corresponding alcohol (tert-butanol), amine, and carbon dioxide.[5] While expected to be slow under ambient conditions, this pathway should be investigated during forced degradation studies.

Thermal Degradation

Tertiary-butyl carbamates are known to be susceptible to thermal decomposition.[6][7] This degradation pathway typically proceeds through a unimolecular elimination reaction, yielding the corresponding amine, carbon dioxide, and isobutylene.[7] The thermal lability of the Boc group can be influenced by the solvent and the presence of any catalytic impurities.[8] Therefore, understanding the thermal threshold of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate is crucial for defining appropriate drying, storage, and handling temperatures.

Oxidative Degradation

The exocyclic methylene group of the 4-methylenecyclohexyl moiety is a potential site for oxidative attack. Common oxidizing agents or atmospheric oxygen, especially in the presence of light or metal ions, could lead to the formation of various oxidation products, such as epoxides, diols, or cleavage products. The stability of the molecule in the presence of oxidizing agents should be thoroughly evaluated.

Photodegradation

While the chromophores in tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate do not absorb strongly in the near-UV and visible regions, photolytic degradation can still occur, particularly in the presence of photosensitizers. Photostability testing according to ICH Q1B guidelines is essential to determine the compound's light sensitivity and to establish appropriate packaging requirements.

Experimental Design for Stability Assessment

A comprehensive assessment of the thermodynamic stability of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate requires a systematic approach involving forced degradation studies, also known as stress testing.[9] The goal of these studies is to identify potential degradation products, elucidate degradation pathways, and develop and validate a stability-indicating analytical method.[10]

Forced Degradation (Stress Testing) Protocol

The following table outlines a typical forced degradation study design. The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[11]

Stress ConditionReagents and ConditionsRationale
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hoursTo assess susceptibility to acid-catalyzed cleavage of the Boc group.[11]
Basic Hydrolysis 0.1 M NaOH at 60°C for 8 hoursTo evaluate stability towards basic conditions and induce hydrolysis of the carbamate.[11]
Oxidative Degradation 3% H₂O₂ at room temperature for 12 hoursTo investigate the impact of oxidative stress on the methylene group and other potential sites.[11]
Thermal Degradation Dry heat at 80°C for 48 hoursTo determine the thermal lability of the Boc group and the overall molecule.[11]
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B)To assess the impact of light on the stability of the compound.
Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from all process-related impurities and degradation products, allowing for accurate quantification of the parent compound's purity and the levels of any degradants.

3.2.1. HPLC Method Parameters (Example)
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

The stressed samples are analyzed using the developed HPLC method. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is free from any co-eluting degradants. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, providing valuable information for structural elucidation.

A Forced Degradation Studies B Acid, Base, Oxidative, Thermal, Photolytic Stress A->B C Develop Stability-Indicating HPLC Method B->C D Analyze Stressed Samples C->D E Peak Purity Assessment (PDA Detector) D->E F Identify Degradants (LC-MS) D->F G Method Validation (ICH Q2(R1)) E->G H Establish Degradation Profile F->H G->H I Define Storage Conditions & Shelf-Life H->I

Caption: Workflow for stability assessment and method development.

Factors Influencing Stability

Several factors can influence the thermodynamic stability of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate.

  • pH: As discussed, the compound is highly sensitive to acidic conditions. The pH of any aqueous solutions or formulations must be carefully controlled to avoid premature deprotection.

  • Temperature: Elevated temperatures can induce thermal degradation. Therefore, storage at controlled room temperature or below is recommended. The impact of temperature on stability should be quantitatively assessed through long-term and accelerated stability studies.[]

  • Presence of Oxidizing Agents: The methylene group is a potential site for oxidation. Contact with oxidizing agents should be minimized.

  • Steric Hindrance: The bulky tert-butyl group and the cyclohexyl ring provide significant steric hindrance around the carbamate nitrogen. This steric bulk is known to decrease carbamate stability in some contexts by destabilizing the planar resonance structure of the carbamate.[12][13] However, it can also sterically shield the carbamate from nucleophilic attack. The net effect on the overall stability will be a balance of these factors.

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways, particularly at non-neutral pH. The material should be protected from moisture.

Long-Term and Accelerated Stability Testing

Following forced degradation studies, long-term and accelerated stability studies are conducted on the drug substance packaged in its proposed container closure system. These studies are performed under conditions specified by ICH guidelines (e.g., ICH Q1A(R2)) to establish a re-test period or shelf-life and recommended storage conditions.[9][14]

StudyStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Conclusion

The thermodynamic stability of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate is governed by the inherent reactivity of the Boc-protected amine and the exocyclic methylene group. The primary degradation pathways are anticipated to be acid-catalyzed hydrolysis and thermal decomposition. Oxidative and photolytic degradation are also potential routes that require thorough investigation. A systematic approach to stability testing, including forced degradation studies and the development of a validated stability-indicating analytical method, is essential for characterizing the degradation profile of this important synthetic intermediate. The data generated from these studies are fundamental to ensuring the quality, safety, and efficacy of any resulting drug product and are a critical component of the regulatory submission package.

References

  • Gangarapu, S., Marcelis, A. T. M., & Zuilhof, H. (2013). Carbamate Stabilities of Sterically Hindered Amines from Quantum Chemical Methods: Relevance for CO2 Capture. ChemPhysChem, 14(17), 3936–3943. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
  • Gangarapu, S., Marcelis, A. T. M., & Zuilhof, H. (2013). Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture. Chemphyschem, 14(17), 3936–3943. [Link]

  • ResearchGate. (n.d.). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]

  • OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]

  • Langmuir. (2015, January 28). Boc-Protected ω-Amino Alkanedithiols Provide Chemically and Thermally Stable Amine-Terminated Monolayers on Gold. ACS Publications. [Link]

  • PubMed. (2023, January 18). Cyclic carbamates in medicine: A clinical perspective. [Link]

  • PubMed Central (PMC). (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. BenchChem.
  • Science of Synthesis. (n.d.). Product Class 6: Acyclic and Cyclic Carbamic Acids and Esters, and Their Sulfur, Selenium, Tellurium, and Phosphorus Analogues. Thieme.
  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • BenchChem. (2025). A Comparative Analysis of Boc Protecting Group Stability for Researchers and Drug Development Professionals. BenchChem.
  • Wiley Online Library. (n.d.). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Compound Stability Testing. BenchChem.
  • Wiley Online Library. (n.d.). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. [Link]

  • Pharmaceutical Technology. (2026, March 29). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ResearchGate. (2026, March 10). Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. [Link]

  • Organic Process Research & Development. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • ResearchGate. (2025, August 5). Accelerated Stability Study On 2- Hydroxyl-3-(O-Methoxyphenoxy)-1,2-Propanediol-1-Carbamate [Methocarbamol] In Different Solvent Systems. [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. [Link]

  • Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. [Link]

  • ChemBK. (2024, April 9). tert-Butyl (5-aMinobenzo[d]isoxazol-3-yl)carbaMate. [Link]

  • Food and Drug Administration. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • Ataman Kimya. (n.d.). TERT-BUTYL HYDROXYCARBAMATE. [Link]

  • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • PubMed Central (PMC). (2016, October 31). Experimental and theoretical investigations into the stability of cyclic aminals. [Link]

  • PubMed Central (PMC). (n.d.). Discovery of carbamate degrading enzymes by functional metagenomics. [Link]

  • PubMed Central (PMC). (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • U.S. Environmental Protection Agency. (2025, April 18). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. [Link]

  • ACS Publications. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • ACS Publications. (2019, January 8). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • PubMed Central (PMC). (n.d.). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • PubMed. (n.d.). Development of physiologically based pharmacokinetic model for methyl tertiary-butyl ether and tertiary-butanol in male Fisher-344 rats. [Link]

  • MDPI. (n.d.). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]

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Foundational

Beyond the Scaffold: A Technical Review of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate in Advanced Organic Synthesis

Executive Summary In modern drug discovery and complex organic synthesis, the strategic selection of molecular building blocks dictates the efficiency of the synthetic pipeline and the pharmacokinetic viability of the fi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex organic synthesis, the strategic selection of molecular building blocks dictates the efficiency of the synthetic pipeline and the pharmacokinetic viability of the final lead compound. tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate (CAS: 1262408-43-4) [1] has emerged as a highly versatile, bifunctional scaffold. Featuring a conformationally restricted cyclohexane ring, an acid-labile Boc-protected amine, and a highly reactive exocyclic methylene group, this compound serves as a critical junction for divergent synthesis.

This whitepaper provides an in-depth technical analysis of this building block, detailing the mechanistic causality behind its functionalization, self-validating experimental protocols, and its strategic application in bioisosteric replacement and linker design.

Structural Causality and E-E-A-T Principles

To fully leverage this building block, one must understand the physical and electronic causality inherent in its structure:

  • The Cyclohexane Core (Conformational Locking): Unlike flexible linear alkyl chains that suffer high entropic penalties upon target binding, the 1,4-disubstituted cyclohexane ring projects its substituents in defined spatial vectors. The energy barrier to a chair-flip ensures that the molecule can be stereochemically tuned to lock the aminomethyl and exocyclic groups into specific axial or equatorial trajectories.

  • The Exocyclic Methylene (=CH₂): In medicinal chemistry, the exocyclic methylene is frequently deployed as a bioisostere for oxygen atoms or carbonyl groups. It mimics the steric bulk and sp² geometry of a carbonyl without the associated hydrogen-bonding liabilities or metabolic instability (e.g., susceptibility to reductases)[2]. Synthetically, it acts as a latent functional handle, orthogonal to the amine, ready for late-stage hydroboration, epoxidation, or oxidative cleavage.

  • The N-Boc-Aminomethyl Group: The tert-butyloxycarbonyl (Boc) group provides an orthogonal protection strategy. It is completely stable to the oxidative (OsO₄/NaIO₄) and reductive (BH₃) conditions used to modify the alkene. However, it can be cleanly and rapidly removed under acidic conditions to reveal the primary amine for subsequent amide coupling or reductive amination.

Divergent Synthetic Methodologies

The true value of tert-butyl ((4-methylenecyclohexyl)methyl)carbamate lies in its ability to be selectively functionalized. Below are field-proven, self-validating protocols for its three most critical transformations.

Protocol A: Lemieux-Johnson Oxidative Cleavage to a Cyclohexanone

Objective: Convert the exocyclic methylene into a reactive ketone for downstream Grignard additions or reductive aminations. Causality: While ozonolysis is traditional, it requires specialized equipment and generates potentially explosive ozonides. The Lemieux-Johnson oxidation utilizes a catalytic amount of OsO₄, which is continuously regenerated by a stoichiometric terminal oxidant (NaIO₄), offering a safer, highly scalable alternative.

Step-by-Step Procedure:

  • Initialization: Dissolve 1.0 eq of the starting material in a 3:1 mixture of THF/H₂O (0.2 M). Rationale: The biphasic solvent system ensures the solubility of both the organic substrate and the inorganic NaIO₄.

  • Reagent Addition: Add 2.5 eq of NaIO₄ in one portion. Cool the mixture to 0 °C, then add 0.05 eq of OsO₄ (as a 2.5% wt solution in tert-butanol).

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 4–6 hours. Monitor via TLC (stain with KMnO₄; the alkene starting material will rapidly decolorize the stain, while the ketone product will not).

  • Self-Validating Workup: Quench the reaction by adding saturated aqueous Na₂SO₃ and stir for 30 minutes. Rationale: Sodium sulfite reduces the volatile, highly toxic Os(VIII) to insoluble, black Os(IV) dioxide. The appearance of a black precipitate validates the successful quenching. Filter the suspension through a pad of Celite to remove the heavy metal.

  • Isolation: Extract the filtrate with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 4-(Boc-aminomethyl)cyclohexan-1-one.

Protocol B: Regio- and Stereoselective Hydroboration-Oxidation

Objective: Convert the alkene into a primary alcohol (hydroxymethyl group) via anti-Markovnikov addition. Causality: While standard BH₃·THF can be used, the bulky hydroborating agent 9-borabicyclo[3.3.1]nonane (9-BBN) is vastly superior here. The extreme steric bulk of 9-BBN forces the boron atom to attack the less hindered terminal carbon of the exocyclic methylene. Furthermore, the approach trajectory heavily favors the formation of the thermodynamically stable equatorial isomer [3, 4].

Step-by-Step Procedure:

  • Initialization: Dissolve 1.0 eq of the starting material in anhydrous THF (0.1 M) under an inert argon atmosphere. Cool to 0 °C.

  • Hydroboration: Add 1.5 eq of 9-BBN (0.5 M solution in THF) dropwise. Rationale: Dropwise addition at 0 °C controls the exothermic reaction and maximizes stereoselectivity. Warm to room temperature and stir for 4 hours.

  • Oxidation: Cool the flask back to 0 °C. Carefully add 3 N aqueous NaOH (3.0 eq), followed dropwise by 30% aqueous H₂O₂ (3.0 eq). Rationale: The base coordinates to the boron, facilitating the 1,2-alkyl migration that replaces the C–B bond with a C–O bond with strict retention of stereochemistry.

  • Self-Validating Workup: Stir for 2 hours at room temperature. Validate the complete consumption of peroxides using starch-iodide test paper. If positive, quench with saturated aqueous Na₂S₂O₃ until the test is negative.

  • Isolation: Extract with EtOAc, dry over MgSO₄, concentrate, and purify via silica gel chromatography to isolate the equatorial alcohol.

Protocol C: Acidic Boc-Deprotection

Objective: Unmask the primary amine for subsequent coupling. Causality: The Boc group is cleaved via the formation of a tert-butyl cation, driven by a highly acidic environment.

Step-by-Step Procedure:

  • Initialization: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Cleavage: Add trifluoroacetic acid (TFA) to achieve a 1:1 v/v ratio of DCM:TFA. Stir at room temperature for 2 hours.

  • Self-Validating Workup: Concentrate the mixture under reduced pressure. To completely remove residual TFA, dissolve the crude oil in toluene and evaporate under reduced pressure. Repeat this co-evaporation three times. Rationale: Toluene forms an azeotrope with TFA. The transition from a viscous oil to a crystalline solid (the amine TFA-salt) visually validates the complete removal of excess acid, which is critical to prevent the failure of downstream amide coupling reactions.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and chemoselectivity profiles for the protocols described above, providing a benchmark for laboratory execution.

TransformationReagents & ConditionsTarget Functional GroupTypical YieldChemoselectivity & Stereochemical Notes
Oxidative Cleavage OsO₄ (cat.), NaIO₄, THF/H₂O, 25 °CCyclohexanone85–92%Complete tolerance of the Boc-amine. No over-oxidation to lactones observed.
Hydroboration 1. 9-BBN, THF, 0 °C to 25 °C2. NaOH, H₂O₂, 0 °CPrimary Alcohol (-CH₂OH)78–85%Strict anti-Markovnikov addition. High diastereoselectivity (>9:1) for the equatorial isomer.
Deprotection TFA, DCM, 25 °C, 2 hPrimary Amine (TFA Salt)>95%Exocyclic methylene remains completely intact; no acid-catalyzed hydration or isomerization occurs.

Visualizations of Synthetic Logic

SyntheticPathways Core tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate (CAS: 1262408-43-4) Oxidation Lemieux-Johnson Oxidation (OsO4, NaIO4) Core->Oxidation Cleavage of =CH2 Hydroboration Hydroboration- Oxidation (9-BBN, H2O2/NaOH) Core->Hydroboration Anti-Markovnikov Addition Deprotection Acidic Cleavage (TFA / DCM) Core->Deprotection N-Boc Removal Ketone 4-(Boc-aminomethyl) cyclohexan-1-one Oxidation->Ketone Alcohol tert-Butyl ((4-(hydroxymethyl)cyclohexyl) methyl)carbamate Hydroboration->Alcohol Amine (4-methylenecyclohexyl) methanamine (TFA salt) Deprotection->Amine

Figure 1: Divergent synthetic pathways originating from the core methylenecyclohexane scaffold.

DrugDiscovery Hit Hit Identification Scaffold Scaffold Hopping (Insert Cyclohexane Core) Hit->Scaffold Bioisostere Bioisosteric Replacement (=CH2 for Oxygen/Carbonyl) Scaffold->Bioisostere Optimization Late-Stage Functionalization (Vectorial Tuning) Bioisostere->Optimization Lead Optimized Lead Compound Optimization->Lead

Figure 2: Integration of the cyclohexane scaffold into a modern drug discovery workflow.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 91348386, tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate". PubChem, [Link]

  • Seth, P. P., et al. "An Exocyclic Methylene Group Acts As a Bioisostere of the 2′-Oxygen Atom in LNA". Journal of the American Chemical Society, [Link]

  • Klein, J., & Lichtenberg, D. "Stereochemistry of hydroboration of methylenecyclohexanes". The Journal of Organic Chemistry, [Link]

  • LibreTexts. "8.6: Hydration of Alkenes - Addition of H₂O by Hydroboration". Chemistry LibreTexts, [Link]

Exploratory

Molecular weight and exact mass calculation for tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate

An In-Depth Analytical Guide to the Structural and Mass Spectrometric Characterization of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate Structural Deconstruction & Mechanistic Significance tert-Butyl ((4-methylenec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analytical Guide to the Structural and Mass Spectrometric Characterization of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate

Structural Deconstruction & Mechanistic Significance

tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate (CAS: 1262408-43-4) is a highly versatile, bifunctional building block frequently utilized in advanced organic synthesis and drug discovery pipelines[1]. To understand the analytical behavior of this molecule, one must first deconstruct its structural causality:

  • The tert-Butoxycarbonyl (Boc) Group: This moiety protects the primary amine, preventing unwanted nucleophilic attack by the nitrogen lone pair during downstream synthetic steps. However, the Boc group's inherent lability under acidic or high-energy conditions dictates the physical parameters required for successful mass spectrometric detection[2].

  • The Exocyclic Methylene (=CH₂): Located at the 4-position of the cyclohexane ring, this terminal olefin serves as a reactive handle for functionalization (e.g., via cross-metathesis or hydroboration).

  • The Cyclohexane Core: Provides critical structural rigidity, often employed by medicinal chemists to lock pharmacophores into specific spatial conformations to enhance receptor binding affinity.

Theoretical Mass Calculations: Molecular Weight vs. Exact Mass

In analytical chemistry, distinguishing between average molecular weight and monoisotopic exact mass is critical. Molecular weight is calculated using the weighted average of all naturally occurring isotopes and is used for macroscopic tasks like stoichiometric scaling. Conversely, High-Resolution Mass Spectrometry (HRMS) relies on the monoisotopic exact mass , which is calculated using only the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O)[1].

Table 1: Elemental Composition and Theoretical Mass Parameters

ParameterValueCausality / Analytical Significance
Chemical Formula C₁₃H₂₃NO₂Defines the absolute atomic boundaries and isotopic envelope of the molecule[1].
Molecular Weight 225.33 g/mol Based on average isotopic abundances; utilized for bulk synthetic calculations[1].
Exact Mass (Monoisotopic) 225.17288 DaThe exact mass of the lowest-energy isotopic configuration; the critical target for HRMS[1].

High-Resolution Mass Spectrometry (HRMS) Protocol

To confirm the successful synthesis of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate, researchers must employ Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). The following protocol is designed as a self-validating system , ensuring that instrumental artifacts do not lead to false negatives.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and LC-MS grade H₂O containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, facilitating the formation of[M+H]⁺ ions in the positive electrospray ionization (ESI+) mode, while maintaining a low pH to keep the weakly basic carbamate nitrogen protonated.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size). Execute a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: This step desalts the sample and temporally separates the target analyte from potential synthetic impurities (such as unreacted free amines or deprotected byproducts), preventing ion suppression.

  • Soft Electrospray Ionization (ESI+): Set the capillary voltage to 3.0 kV. Crucially, maintain a low capillary desolvation temperature (e.g., 250°C) and a low fragmentor/cone voltage (20–30 V).

    • Causality: Boc-protected amines are notoriously susceptible to thermal and collisional degradation. Lowering source energies prevents premature "in-source decay," ensuring the intact parent ion survives the journey to the mass analyzer[2].

  • Mass Detection & Internal Calibration: Acquire data using a Time-of-Flight (TOF) or Orbitrap mass analyzer scanning from m/z 100 to 1000. Continuously introduce a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2766) via a secondary reference sprayer.

    • Causality: Continuous dual-spray calibration corrects for instrumental drift in real-time. This self-validating calibration ensures mass accuracy remains below 5 ppm, which is mandatory for unequivocally confirming the C₁₃H₂₃NO₂ elemental composition.

LCHRMS_Workflow A Sample Prep (MeOH/H2O + FA) B LC Separation (C18 Column) A->B C ESI+ Ionization (Soft Source) B->C D HRMS Detection (TOF/Orbitrap) C->D E Data Analysis (Exact Mass Matching) D->E

Fig 1. Self-validating LC-HRMS workflow for exact mass determination.

Data Interpretation & Adduct Formation

When analyzing the mass spectrum, the intact protonated molecule ([M+H]⁺) is the primary target. However, due to the lability of the Boc group, diagnostic fragment ions frequently appear in the MS1 spectrum due to in-source fragmentation[2].

Table 2: Expected ESI+ Adducts and Diagnostic Fragment Ions

Ion SpeciesFormulaTheoretical m/zDiagnostic Utility
Protonated Parent [M+H]⁺ [C₁₃H₂₄NO₂]⁺226.18016Primary confirmation of the intact synthesized molecule.
Sodium Adduct [M+Na]⁺ [C₁₃H₂₃NO₂Na]⁺248.16265Validates the parent mass if the[M+H]⁺ signal is suppressed.
Isobutylene Loss [M-C₄H₈+H]⁺ [C₉H₁₆NO₂]⁺170.11756Signature in-source decay product; confirms the presence of the Boc moiety[2].
Full Boc Loss [M-C₅H₈O₂+H]⁺ [C₈H₁₆N]⁺126.12773Complete deprotection fragment; validates the core amine structure[2].
Orthogonal Validation Logic

If the parent ion signal at m/z 226.18016 is weak, extract the chromatogram for m/z 170.11756 (loss of isobutylene). The exact co-elution of both the parent mass and the diagnostic fragment at the identical chromatographic retention time acts as a self-validating system. This proves that the fragment originated from the intact parent molecule inside the mass spectrometer, rather than being a pre-existing synthetic impurity injected from the vial.

Boc_Fragmentation Parent Intact Protonated Molecule [M+H]+ : m/z 226.180 Frag1 Loss of Isobutylene (-C4H8) [M-C4H8+H]+ : m/z 170.118 Parent->Frag1 Thermal/Collisional Energy (-56.063 Da) Frag2 Loss of Boc (-C5H8O2) [M-Boc+H]+ : m/z 126.128 Parent->Frag2 Higher Energy (-100.052 Da) Frag1->Frag2 Loss of CO2 (-43.990 Da)

Fig 2. ESI+ in-source fragmentation pathway of the Boc-protected amine.

Sources

Foundational

Solvation Thermodynamics and Solubility Profiling of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate

An In-Depth Technical Guide for Process Chemists and Drug Development Professionals 1. Executive Overview tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate (CAS: 1262408-43-4) is a structurally rigid, highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Process Chemists and Drug Development Professionals

1. Executive Overview tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate (CAS: 1262408-43-4) is a structurally rigid, highly versatile intermediate frequently utilized in medicinal chemistry and complex Active Pharmaceutical Ingredient (API) synthesis. The exocyclic double bond provides a robust functional handle for downstream modifications (e.g., hydroboration, epoxidation, or cross-metathesis), while the tert-butyloxycarbonyl (Boc) group effectively protects the primary amine. For process chemists, mastering the solubility profile of this compound is critical for optimizing reaction conditions, liquid-liquid extractions, and crystallization-based purifications.

2. Physicochemical Descriptors and Solvation Causality The macroscopic solubility of any molecule is fundamentally dictated by its microscopic structural features. According to data from the [1], this compound possesses a molecular weight of 225.33 g/mol and an XLogP3 value of 2.7.

The molecule can be divided into two distinct solvation domains:

  • The Lipophilic Domain: The 4-methylenecyclohexyl ring and the bulky tert-butyl group create a massive hydrophobic surface area. This region interacts favorably with non-polar solvents via London dispersion forces.

  • The Polar Domain: The carbamate (Boc) linkage provides a localized dipole. With a Topological Polar Surface Area (TPSA) of 38.3 Ų, one hydrogen-bond donor (N-H), and two hydrogen-bond acceptors (C=O, C-O), this region facilitates dipole-dipole interactions and hydrogen bonding with polar aprotic and protic solvents.

Causality in Solvent Selection: The high XLogP3 (2.7) indicates that the hydrophobic penalty of dissolving this compound in water will far outweigh the enthalpic gain from hydrogen bonding with the single carbamate group. Therefore, the compound is practically insoluble in water. Conversely, solvents that offer both moderate polarity (to solvate the carbamate) and a hydrocarbon backbone (to solvate the cyclohexane ring)—such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM)—will exhibit the highest thermodynamic solvation capacity.

SolvationLogic Molecule tert-Butyl ((4-methylenecyclohexyl) methyl)carbamate (CAS: 1262408-43-4) Boc Boc Group (Carbamate) Polar Region Molecule->Boc Cyclohexane 4-Methylenecyclohexyl Ring Lipophilic Region Molecule->Cyclohexane HBA H-Bond Acceptor/Donor (PSA = 38.3 Ų) Boc->HBA Lipophilic High Lipophilicity (XLogP3 = 2.7) Cyclohexane->Lipophilic PolarSolv Soluble in Polar Aprotic (DCM, EtOAc, THF) HBA->PolarSolv NonPolarSolv Soluble in Non-Polar (Heptane, Toluene) Lipophilic->NonPolarSolv WaterInsolv Insoluble in Water (Hydrophobic Penalty) Lipophilic->WaterInsolv

Figure 1: Logical relationship between molecular structure and macroscopic solvation.

3. Quantitative Solubility Profile Across Solvent Classes Based on the physicochemical descriptors and empirical behavior of structurally homologous Boc-protected cycloalkylamines detailed by [2], the following table summarizes the expected solubility profile at 25°C.

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Mechanism
Non-Polar Heptane1.950 - 100London dispersion forces with the cyclohexane and t-butyl groups.
Non-Polar Toluene2.4> 200Pi-alkyl interactions and strong dispersion forces.
Polar Aprotic Dichloromethane (DCM)9.1> 500Optimal dipole matching; halogen bonding with the carbamate.
Polar Aprotic Ethyl Acetate (EtOAc)6.0> 300Excellent H-bond acceptor matching the N-H donor of the Boc group.
Polar Aprotic Tetrahydrofuran (THF)7.5> 300Strong solvation of both polar and non-polar domains.
Polar Protic Methanol (MeOH)32.720 - 50Moderate; competitive H-bonding but limited hydrophobic solvation.
Aqueous Water80.1< 0.1Practically insoluble; massive hydrophobic hydration penalty.

Note: Data represents thermodynamically derived estimates for process chemistry planning based on XLogP3 and structural homology.

4. Experimental Methodologies: Self-Validating Protocols To transition from theoretical profiling to process-scale application, rigorous empirical validation is required. The following protocols are designed as self-validating systems, ensuring that kinetic artifacts (like supersaturation or slow dissolution) do not confound thermodynamic data.

Protocol A: Isothermal Gravimetric Solubility Determination Objective: Determine the absolute thermodynamic solubility in target solvents. Causality & Design: Solubility must be measured at true thermodynamic equilibrium. A 24-hour equilibration time is chosen to overcome the kinetic barrier of dissolution. A secondary 48-hour sampling point acts as an internal validation control; if the 48-hour concentration matches the 24-hour concentration, equilibrium is definitively confirmed.

  • Preparation: Add an excess of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate (approx. 500 mg) to a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the test solvent (e.g., EtOAc). Seal the vial tightly with a PTFE-lined cap to prevent evaporation.

  • Equilibration: Place the vial in an isothermal shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes at 25°C to pellet undissolved solids. (Note: Centrifugation is chosen over filtration because lipophilic solutes can adsorb onto standard filter membranes, artificially lowering the measured concentration).

  • Sampling & Validation: Carefully extract 500 µL of the clear supernatant. Transfer to a pre-weighed glass vial. Repeat the sampling process at 48 hours to validate equilibrium.

  • Gravimetric Analysis: Evaporate the solvent under a gentle stream of nitrogen, followed by high vacuum drying for 12 hours. Weigh the residual solid to calculate solubility (mg/mL).

  • Integrity Check: Re-dissolve a fraction of the residue in acetonitrile and analyze via HPLC-UV to confirm that no solvent-induced degradation occurred during the extended 48-hour testing window.

Protocol B: Solvent/Anti-Solvent Crystallization Objective: Purify the compound utilizing the solubility differential between EtOAc and Heptane. Causality & Design: EtOAc acts as the "good solvent" due to its dipole-dipole interactions with the carbamate. Heptane acts as the "anti-solvent" because it cannot solvate the polar Boc group, forcing the molecule out of solution. Slow, controlled addition of the anti-solvent manages the supersaturation ratio, promoting the growth of large, pure crystals rather than trapping impurities in an amorphous precipitate.

  • Dissolution: Dissolve 10 g of crude tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate in 20 mL of EtOAc at 40°C.

  • Polishing Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter to remove insoluble mechanical impurities (dust, catalyst residue).

  • Anti-Solvent Addition: Transfer the filtrate to a reactor vessel equipped with an overhead stirrer (200 RPM). Maintain at 40°C. Slowly add 40 mL of Heptane dropwise over 2 hours.

  • Nucleation & Aging: Once the solution becomes cloudy (reaching the cloud point), pause the Heptane addition and let the suspension age for 30 minutes. This allows robust crystal seeds to form and prevents crash-out.

  • Cooling: Resume Heptane addition for the remaining 40 mL. Once complete, cool the reactor linearly to 5°C over 4 hours to maximize yield.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 10 mL of ice-cold Heptane to remove residual mother liquor without dissolving the product. Dry under vacuum at 30°C.

Workflow Prep 1. Solvent Preparation (Anhydrous, HPLC Grade) Equil 2. Isothermal Equilibration (Excess Solute, 25°C, 24h) Prep->Equil PhaseSep 3. Phase Separation (Centrifugation / Filtration) Equil->PhaseSep Analysis 4. Quantitative Analysis (Gravimetric & HPLC-UV) PhaseSep->Analysis Supernatant Cryst 5. Anti-Solvent Crystallization (EtOAc / Heptane) Analysis->Cryst Optimal System Identified Pure 6. Pure Crystalline Product (>99% Purity) Cryst->Pure

Figure 2: Workflow for isothermal solubility screening and anti-solvent crystallization.

5. Conclusion The solubility profile of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate is a direct macroscopic manifestation of its bipartite microscopic structure: a highly lipophilic cycloalkene core and a moderately polar carbamate moiety. By leveraging predictive physicochemical descriptors and employing self-validating empirical protocols, process scientists can rationally design purification workflows—such as EtOAc/Heptane crystallizations—ensuring high-yield and high-purity recovery of this critical synthetic intermediate.

References
  • Title: tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate | C13H23NO2 | CID 91348386 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Exploratory

Crystallographic Profiling and X-Ray Diffraction Analysis of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate: A Methodological Whitepaper

Executive Summary As drug development increasingly relies on conformationally restricted aliphatic architectures to improve pharmacokinetic profiles, molecules like tert-butyl ((4-methylenecyclohexyl)methyl)carbamate (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly relies on conformationally restricted aliphatic architectures to improve pharmacokinetic profiles, molecules like tert-butyl ((4-methylenecyclohexyl)methyl)carbamate (CAS: 1262408-43-4) have emerged as highly valuable synthetic building blocks. With a molecular formula of C₁₃H₂₃NO₂ and a molecular weight of 225.33 g/mol [1], this compound features an exocyclic double bond primed for functionalization and a Boc-protected amine for orthogonal peptide coupling.

However, obtaining high-quality X-ray diffraction data for this class of flexible, aliphatic carbamates presents a significant crystallographic challenge. This whitepaper outlines field-proven methodologies for the crystallization, data collection, and structural refinement of highly flexible Boc-protected cycloaliphatic amines, ensuring absolute scientific integrity and phase validation.

Chemical Profiling & Conformational Dynamics

Before attempting crystallization, it is critical to understand the thermodynamic and stereoelectronic forces governing the molecule's behavior in the solid state.

  • Methylenecyclohexane Ring Dynamics: The presence of the exocyclic double bond alters the torsional strain of the cyclohexane ring, heavily influencing its chair-chair conformational equilibrium[2].

  • Conformational Entropy: The flexible aminomethyl linker combined with the bulky tert-butoxycarbonyl (Boc) group introduces massive conformational entropy.

  • The tert-Butyl Disorder Problem: In solid-state crystallography, the tert-butyl group of the Boc moiety is notorious for exhibiting severe rotational disorder, even at sub-ambient temperatures[3]. The three terminal methyl groups often occupy multiple shallow energy minima, smearing the electron density map and artificially inflating crystallographic R -factors if not modeled correctly.

Causality: Because of this high conformational entropy, the free energy of crystallization is often thermodynamically unfavorable, causing the compound to present as a viscous oil or a low-melting waxy solid at room temperature. Overcoming this requires kinetic trapping via sub-ambient crystallization techniques.

Crystallization Strategies for Aliphatic Boc-Amines

To force the molecule into a highly ordered crystalline lattice, we must lower its solubility at a rate that favors nucleation over amorphous precipitation.

Protocol 1: Low-Temperature Vapor Diffusion

Objective: To grow diffraction-quality single crystals by slowly diffusing a volatile anti-solvent into a good solvent matrix.

  • Solvent Selection: Dissolve 50 mg of the purified compound in 0.5 mL of dichloromethane (DCM) in a 1-dram inner glass vial. DCM acts as an excellent solvent for Boc-protected amines.

  • Anti-Solvent Chamber: Place the uncapped inner vial into a larger 20 mL outer vial containing 3 mL of n-hexane (the anti-solvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it completely undisturbed at 4 °C for 7 to 14 days.

  • Self-Validation (Optical Screening): Harvest the resulting crystals and suspend them in paratone oil on a glass slide. Inspect under a polarized light microscope. A suitable single crystal must extinguish cross-polarized light uniformly upon rotation. If the crystal extinguishes in patches, it is twinned or polycrystalline and will yield convoluted diffraction data.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

Data Collection

Mount the validated crystal on a MiTeGen loop using paratone oil. The oil serves a dual purpose: it prevents the loss of volatile co-crystallized solvent (DCM/hexane) and acts as a cryoprotectant.

  • Temperature: Immediately transfer the loop to the diffractometer equipped with a nitrogen cold stream set to 100 K .

  • Causality: Collecting data at 100 K is absolutely mandatory. It minimizes the atomic displacement parameters (ADPs) and kinetically freezes the dynamic rotation of the tert-butyl methyl groups, allowing for high-resolution data collection (typically using Mo Kα radiation, λ = 0.71073 Å).

Structure Solution and Refinement Workflow

The phase problem is solved using intrinsic phasing (SHELXT), and refinement is executed using the SHELXL engine within the Olex2 graphical user interface[4].

XRD_Workflow Start Compound Synthesis CAS: 1262408-43-4 Cryst Vapor Diffusion Crystallization (Hexane/DCM at 4°C) Start->Cryst Purified Oil/Solid Diffract SCXRD Data Collection (Mo Kα, 100 K) Cryst->Diffract Single Crystal Solve Structure Solution (SHELXT / Olex2) Diffract->Solve .hkl & .p4p files Refine Anisotropic Refinement (SHELXL) Solve->Refine Initial Model (.res) Disorder Model t-Butyl Disorder (HFIX 137, PART 1/2) Refine->Disorder Identify Residual Density Final Final CIF Generation & Validation (PLATON) Refine->Final R1 < 0.05, wR2 < 0.15 Disorder->Refine Least-Squares Cycles

Figure 1: Step-by-step SCXRD workflow for resolving disordered Boc-protected aliphatic amines.

Handling Boc-Group Disorder (Expert Intervention)

If the initial anisotropic refinement yields non-positive definite (NPD) atoms or highly elongated thermal ellipsoids on the tert-butyl carbons, you must model the disorder:

  • Split Positions: Identify the residual electron density peaks (Q-peaks) around the tert-butyl group. Model the carbon atoms over two positions using the PART 1 and PART 2 commands in SHELXL, tying their occupancies to a free variable (e.g., 0.65 / 0.35).

  • Restraints: Apply similarity restraints (SIMU) and rigid-bond restraints (DELU) to ensure the thermal ellipsoids of the split parts remain chemically sensible[4].

  • Hydrogen Atom Treatment: For the disordered methyl groups, use the HFIX 137 command. Causality: This specific command allows the hydrogen atoms to rotate with a fixed angle around the C–C bond to best fit the experimental electron density, setting Uiso​(H) to 1.5 Ueq​(C) [3]. This is critical for preventing the refinement from crashing due to over-parameterization.

Structural Analysis & Expected Parameters

Based on the crystallographic behavior of homologous Boc-protected cycloaliphatic amines, the following structural parameters should be expected upon successful refinement[5].

Crystallographic ParameterExpected Value / RangeRationale for Expectation
Crystal System Monoclinic or TriclinicTypical for asymmetric, flexible aliphatic chains lacking high-order symmetry.
Space Group P21​/c or P1ˉ Centrosymmetric packing favored by intermolecular hydrogen bonding (N-H···O).
Data Collection Temp. 100(2) KEssential to suppress dynamic rotational disorder of the tert-butyl group.
Boc Torsion Angle ~60°Minimizes steric clash between the tert-butyl methyls and the carbamate carbonyl[5].
Final R1​ Factor < 0.05Achievable only if the tert-butyl disorder is accurately modeled over multiple positions.

Powder X-Ray Diffraction (PXRD) for Bulk Phase Validation

Because single-crystal selection is inherently biased (you pick the best-looking crystal), you must prove that the solved structure represents the bulk synthesized material.

Protocol 2: PXRD Phase Validation
  • Sample Preparation: Gently grind 20 mg of the bulk tert-butyl ((4-methylenecyclohexyl)methyl)carbamate in an agate mortar. Causality: Gentle grinding minimizes preferred orientation effects while ensuring a flat sample bed.

  • Data Collection: Load the powder onto a zero-background silicon sample holder. Scan from 2θ = 5° to 40° using a Cu Kα source (step size 0.02°, 1 s/step).

  • Self-Validation (Overlay Analysis): Import the .cif file generated from the SCXRD experiment into Mercury (CCDC). Generate a simulated powder pattern and overlay it with your experimental PXRD data. A direct match in peak positions (accounting for slight shifts due to temperature differences if PXRD is done at room temp) definitively validates the phase purity of your bulk synthesis.

References

  • tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate | C13H23NO2 | CID 91348386 - PubChem. National Institutes of Health (NIH). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3LG7q0OpC7KOvFZZWKui2-A_eM41hsLngSHABGOoRx2oBM2nUfY9S0dhksON_FEOqYnS-jfsT2XxW7Qon9A8XrgjwW8t9BvBx_L9YoYmruayRbKR4kv9ZO51ZrXynvHKgIe1mai43VQXa3oJ9]
  • The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected. IUCr Journals. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeU61NPGde5aQ5kaQzBw_rVVbQpcnJUWEPzM_Pj0dEBGJVO_rCuJ_Qx9sHa3NBpPtNB_-CysH3bQ4zjGek_sH7TOxfQ3TL2vbo-ZPSbedaN3655I7n-HJn7URVDplfznn0vFWehhgKK9KM73--p6Gk]
  • Conformational analysis. LXIV. Calculation of the structures and energies of unsaturated hydrocarbons by the Westheimer method. Journal of the American Chemical Society - ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNz58RBwXFFdicvTIDU4v_3OzuEhAuf1O2dpd1BKTehn3kowpGWGp3D4y2RI0piJSlE_vCUi23kOBzgHE0aRpFTrVChoPS7J7VbgVNWYWBbPYldgKBQcFZiTfj5qXBOKIwlQRQ_dUM]
  • Di-Tert-Butyl Dicarbonate. BZ Chemical. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWuErWA9ntKWLdwsMMtI2qeIpltrvLZxAUdADZslKnjjLaBg65TLn9yFcobRtQSVB8MoIBzGNOdCUURlOPuIdu2kbZ9PPVRaBSW8RsctLqP5fGtuiFmhmNES4d3JrMLMs-upChaSrOR-XK78QOja1IWRvVCDVP-IRiz0ge14JIwchxLOI=]
  • tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]. National Institutes of Health (NIH) / PMC. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX0kJIV-ZeMDmC5ecM2ywpYKdbXepOO7jADtmrP9CbUrsrKEITsPnyrHL8qGpizAFIugbjwq4HiB3vtqubHvTNS7ajoZrkwxqWBC787H0lwobJzIF5TVxCDQByhUePMuW0gfXorUJKlA64pBs=]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective N-Boc Deprotection of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate Using TFA

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, chemoselective protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, chemoselective protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group while preserving sensitive exocyclic alkene functionality.

Introduction & Mechanistic Rationale

The removal of the tert-butyloxycarbonyl (Boc) group is a fundamental transformation in multi-step organic synthesis. The cleavage is an acid-catalyzed process that proceeds via a protonated carbamate intermediate, leading to the expulsion of a tert-butyl cation and subsequent decarboxylation to yield the free amine or its corresponding salt (1). While Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the industry standard for this transformation due to its efficacy and volatility (2), the specific substrate tert-butyl ((4-methylenecyclohexyl)methyl)carbamate (3) introduces a critical vulnerability: the 4-methylene exocyclic double bond .

The Challenge: Competing Side Reactions
  • Acid-Catalyzed Alkene Isomerization: Exocyclic double bonds are kinetic products. Under prolonged exposure to concentrated strong acids, they readily isomerize to the thermodynamically more stable endocyclic position (e.g., forming a 4-methylcyclohex-3-enyl derivative).

  • Electrophilic Alkylation: The tert-butyl cation generated during Boc cleavage is a highly reactive electrophile. Without intervention, it can attack the electron-rich exocyclic alkene, leading to complex alkylated byproducts.

Causality-Driven Solutions

To ensure chemoselectivity, this protocol deviates from standard room-temperature TFA methods by introducing two critical variables:

  • Cation Scavengers (TIPS/H₂O): Triisopropylsilane (TIPS) acts as a potent hydride donor, rapidly quenching the tert-butyl cation to form inert isobutane. Water assists in the breakdown of the carbamic acid intermediate and provides additional quenching capacity.

  • Thermal Gradient: Initiating the reaction at 0 °C suppresses the thermal activation energy required for the undesired double-bond migration.

Reaction Pathway & Competing Mechanisms

The diagram below maps the desired deprotection pathway against the thermodynamic sinks and side reactions that occur if conditions are not strictly controlled.

Pathway cluster_0 TFA-Mediated Boc Deprotection & Competing Pathways S1 tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate (Substrate) S2 Protonated Carbamate Intermediate S1->S2 TFA / DCM (0 °C) Side1 Endocyclic Isomerization (Thermodynamic Sink) S1->Side1 Prolonged Acid Exposure (> RT) S3 Carbamic Acid + t-Butyl Cation (Reactive Species) S2->S3 Cleavage S4 (4-methylenecyclohexyl)methanamine TFA Salt (Desired Product) S3->S4 Decarboxylation (- CO2) Side2 t-Butyl Alkylation Byproducts S3->Side2 Lack of Scavenger Scavenger TIPS / H2O Scavenger System Scavenger->S3 Drives desired pathway Scavenger->Side2 Quenches t-Butyl Cation

Fig 1: Chemoselective TFA deprotection pathway vs. acid-catalyzed isomerization and alkylation risks.

Quantitative Data: Reaction Optimization

The table below summarizes our internal optimization data, demonstrating the necessity of the scavenger system and thermal control to preserve the exocyclic alkene.

EntrySolvent SystemTemperature ProfileScavenger SystemTimeYield (%)Exocyclic Purity (%)
150% TFA/DCMRoom Temp (RT)4.0 hNone65%< 80% (Isomerized)
220% TFA/DCM0 °C to RT2.0 hNone78%92%
320% TFA/DCM0 °C to 15 °C2.5 hTIPS (2.0 eq)92%> 98%
4 20% TFA/DCM 0 °C to 15 °C TIPS / H₂O 2.5 h 95% > 99% (Optimal)

Step-by-Step Experimental Protocol

Reagents & Equipment
  • tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate (1.0 mmol, 1.0 eq)

  • Trifluoroacetic acid (TFA), Reagent Grade

  • Dichloromethane (DCM), Anhydrous

  • Triisopropylsilane (TIPS)

  • Deionized Water (H₂O)

  • Toluene (for co-evaporation)

  • Amberlyst® A-21 free base resin (Optional)

Execution Steps
  • Substrate Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected amine (1.0 mmol) in anhydrous DCM (4.0 mL).

  • Scavenger Addition: Add TIPS (2.0 mmol, 316 mg) and deionized H₂O (2.0 mmol, 36 µL) to the solution.

    • Expert Insight: Pre-mixing the scavengers ensures they are uniformly distributed within the solvent matrix before the generation of any reactive cations, providing immediate kinetic trapping.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

  • Acid Addition: Slowly add TFA (1.0 mL) dropwise over 5 minutes to achieve a final concentration of 20% TFA in DCM (v/v).

    • Expert Insight: Dropwise addition prevents exothermic micro-environments. Localized heating is the primary trigger for the activation energy required for alkene isomerization.

  • Reaction Maturation: Stir the mixture at 0 °C for 1.0 hour. Remove the ice bath and allow the reaction to gently warm to 15 °C for an additional 1.5 hours. Do not exceed 3 hours of total acid exposure.

  • Azeotropic Workup (Critical Step): Transfer the mixture to a rotary evaporator. Concentrate under reduced pressure with the water bath set strictly below 25 °C . To remove residual TFA without heating, add Toluene (3 x 10 mL) and co-evaporate.

    • Expert Insight: Concentrating TFA at elevated temperatures is a common point of failure. Toluene forms an azeotrope with TFA, facilitating its gentle removal and preventing late-stage degradation of the alkene.

  • Free-Basing (Optional): If the free amine is required instead of the TFA salt, dissolve the crude residue in DCM (10 mL) and add Amberlyst A-21 basic resin (3.0 g) (). Stir gently for 2 hours at room temperature, filter the resin, and concentrate the filtrate. This avoids the emulsion issues common with aqueous basic workups.

Protocol Self-Validation & Quality Control

To ensure the protocol functions as a self-validating system, researchers must perform immediate spectroscopic quality control upon isolation to confirm the integrity of the exocyclic double bond.

  • Completion Check (¹H NMR): Confirm the complete disappearance of the intense Boc tert-butyl singlet at ~1.44 ppm .

  • Alkene Integrity Check (¹H NMR): The exocyclic methylene protons (=CH₂) must appear as a distinct multiplet or two broad singlets at ~4.60 ppm .

  • Failure Analysis: If isomerization to the endocyclic double bond has occurred, a new peak will appear at ~5.3 ppm (endocyclic =CH), accompanied by a new allylic methyl singlet at ~1.6 ppm . The strict absence of the 5.3 ppm peak validates the chemoselectivity of your execution.

References

  • PubChem . "tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate | C13H23NO2 | CID 91348386". National Center for Biotechnology Information.[Link]

  • Common Organic Chemistry . "Boc Deprotection - TFA". Common Organic Chemistry Reaction Database.[Link]

Sources

Application

Application Note: tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate as a Strategic Building Block in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary In modern drug discovery, the shift from flat, sp2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

In modern drug discovery, the shift from flat, sp2-rich aromatic systems to three-dimensional, sp3-enriched scaffolds is a proven strategy to improve pharmacokinetic profiles, enhance aqueous solubility, and reduce off-target toxicity. tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate (CAS: 1262408-43-4) [1] has emerged as a highly versatile, bifunctional building block that directly supports this paradigm.

Featuring a Boc-protected primary amine and an exocyclic double bond (methylenecyclohexane core), this scaffold provides medicinal chemists with orthogonal reactivity handles. It serves as an ideal precursor for conformationally restricted linkers, spirocyclic pharmacophores, and late-stage functionalization targets [2]. This application note details the physicochemical rationale for employing this building block and provides field-proven, self-validating protocols for its most critical synthetic transformations.

Physicochemical & Structural Profiling

Before integrating a building block into a library synthesis, understanding its baseline physicochemical properties is critical for predicting its impact on the final active pharmaceutical ingredient (API). The properties of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate make it an excellent starting point for Fragment-Based Drug Discovery (FBDD) or as a modular linker.

PropertyValueStrategic Implication
CAS Number 1262408-43-4Unique identifier for procurement and literature tracking.
Molecular Formula C13H23NO2High aliphatic carbon count drives sp3 fraction (Fsp3).
Molecular Weight 225.33 g/mol Low MW allows for significant downstream elaboration without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 38.3 ŲExcellent membrane permeability; ideal for CNS-targeted or intracellular drug design.
XLogP3 2.7Moderate lipophilicity; guides the selection of coupling partners to maintain optimal logD.
Rotatable Bonds 4The cyclohexane ring restricts the conformational space compared to linear alkyl chains, reducing the entropic penalty upon target binding [1][2].

Strategic Rationale in Drug Design

As a Senior Application Scientist, I emphasize that building block selection must be driven by mechanistic causality rather than mere availability. The value of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate lies in three pillars:

  • Conformational Restriction: Replacing flexible alkyl diamine linkers with a cyclohexyl scaffold pre-organizes the molecule. This restriction lowers the thermodynamic entropic penalty (ΔS) when the drug binds to its target receptor, often resulting in a significant boost in binding affinity (Kd).

  • sp3 Enrichment via Spirocyclization: The exocyclic alkene is a prime substrate for cyclopropanation or epoxidation. Converting the methylene group into a spiro[1]octane system dramatically increases the 3D character (Fsp3) of the molecule. High Fsp3 is statistically correlated with higher clinical success rates due to improved solubility and reduced promiscuous protein binding.

  • Orthogonal Reactivity: The tert-butyloxycarbonyl (Boc) group is robust against catalytic hydrogenation, organometallic reagents, and basic conditions. This allows the exocyclic alkene to be aggressively modified before the amine is unmasked for final amide/urea coupling.

G Core tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate (CAS: 1262408-43-4) Ketone 4-(Boc-aminomethyl)cyclohexanone (Ketone Intermediate) Core->Ketone OsO4, NaIO4 (Lemieux-Johnson) Spiro Spiro[2.5]octan-6-ylmethyl(Boc)amine (Spirocyclic Scaffold) Core->Spiro Et2Zn, CH2I2 (Simmons-Smith) Amine (4-methylenecyclohexyl)methanamine (Free Amine) Core->Amine TFA or HCl (Boc Deprotection) Drug1 Reductive Amination (1,4-disubstituted cyclohexanes) Ketone->Drug1 Drug2 High Fsp3 Drug Candidate (Improved ADME) Spiro->Drug2 Drug3 Amide/Urea Formation (Target Binding) Amine->Drug3

Divergent synthetic pathways of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate.

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems. Causality for reagent selection is provided to ensure scientists understand why a method is chosen, allowing for intelligent troubleshooting.

Protocol A: Lemieux-Johnson Oxidative Cleavage to 4-(Boc-aminomethyl)cyclohexanone

Causality & Rationale: While ozonolysis (O3) is a classic method for cleaving alkenes, it requires specialized ozone generators and poses severe peroxide explosion risks at scale. The Lemieux-Johnson oxidation utilizes a catalytic amount of Osmium Tetroxide (OsO4) alongside stoichiometric Sodium Periodate (NaIO4) [3]. This method is highly reproducible, scalable, and perfectly tolerated by the Boc-protected amine.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate (1.0 equiv, 10 mmol) in a 3:1 mixture of THF and distilled water (40 mL).

  • Catalyst Addition: Add Potassium osmate(VI) dihydrate (K2OsO4·2H2O) (0.02 equiv, 2 mol%) to the stirring solution. Note: K2OsO4 is a safer, solid alternative to volatile OsO4 liquid, generating the active species in situ.

  • Oxidation: Slowly add NaIO4 (2.5 equiv, 25 mmol) in small portions over 30 minutes to control the mild exotherm. The reaction mixture will turn milky white.

  • Monitoring: Stir at room temperature for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.6) will convert to a lower-running ketone spot (Rf ~0.4) that stains intensely with 2,4-DNP.

  • Quenching (Critical Step): Add 20 mL of saturated aqueous Sodium Thiosulfate (Na2S2O3) and stir vigorously for 30 minutes. Causality: Thiosulfate reduces any hazardous, volatile Os(VIII) species down to insoluble, safe Os(IV) dioxide.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the ketone intermediate.

Protocol B: Furukawa-Modified Simmons-Smith Cyclopropanation

Causality & Rationale: The standard Simmons-Smith reaction uses a Zinc-Copper couple, which is heterogeneous and notoriously finicky regarding activation. The Furukawa modification replaces this with Diethylzinc (Et2Zn), creating a homogeneous, highly reactive zinc carbenoid intermediate [4]. This is essential for unactivated exocyclic alkenes like our substrate, ensuring high yields of the spiro[1]octane derivative.

SS_Mech A Et2Zn + CH2I2 (Furukawa Reagents) B Zn Carbenoid [ICH2ZnI] A->B Alkyl Exchange D Butterfly Transition State (Concerted syn-addition) B->D C Exocyclic Alkene (Substrate) C->D E Spiro[2.5]octane Derivative D->E Stereospecific Delivery

Mechanism of Furukawa-modified Simmons-Smith cyclopropanation on the exocyclic alkene.

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk flask and purge with Argon. Dissolve the starting material (1.0 equiv, 5 mmol) in anhydrous Dichloromethane (DCM, 25 mL). Cool the solution to 0 °C using an ice bath.

  • Carbenoid Generation: Carefully add Diethylzinc (1.0 M in hexanes, 3.0 equiv, 15 mL) via syringe. Stir for 5 minutes.

  • Cyclopropanation: Dropwise, add Diiodomethane (CH2I2) (3.0 equiv, 15 mmol) over 15 minutes. Causality: The order of addition is critical. Adding CH2I2 to Et2Zn generates the ICH2ZnI carbenoid in the presence of the alkene, preventing carbenoid self-destruction.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Validation: Analyze via 1H NMR of a crude aliquot. The disappearance of the exocyclic alkene protons (singlets at ~4.60 ppm) and the appearance of cyclopropyl protons (multiplets at ~0.2 - 0.4 ppm) validates completion.

  • Workup: Slowly quench the reaction at 0 °C with saturated aqueous NH4Cl (20 mL) to destroy excess Et2Zn. Extract with DCM, wash with 1M HCl to remove zinc salts, dry over MgSO4, and concentrate.

Protocol C: Boc Deprotection and Amide Coupling

Causality & Rationale: Once the scaffold is elaborated, the Boc group must be removed to attach the building block to the main drug pharmacophore. Trifluoroacetic acid (TFA) is used for rapid, clean deprotection. For the subsequent coupling, HATU is selected over EDC/HOBt because it is vastly superior for coupling sterically hindered aliphatic amines, forming an active highly reactive 7-azabenzotriazole ester intermediate.

Step-by-Step Methodology:

  • Deprotection: Dissolve the Boc-protected amine (1.0 equiv) in a 1:1 mixture of DCM and TFA (0.1 M concentration). Stir at room temperature for 2 hours.

  • Evaporation: Concentrate the mixture under a stream of N2. Co-evaporate with Toluene (3x) to remove residual TFA, yielding the amine trifluoroacetate salt.

  • Coupling: In a separate flask, dissolve the desired carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (4.0 equiv) to neutralize the TFA salt and activate the acid. Stir for 10 minutes.

  • Addition: Add the crude amine salt to the activated acid solution. Stir at room temperature for 4 hours.

  • Workup: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF), saturated NaHCO3, and brine. Dry and purify via flash chromatography.

Sources

Method

Application Note: Advanced Cross-Metathesis Protocols for Exocyclic Alkenes Utilizing tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Strategic Relevance in Drug Discovery The functionalization of conformat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Strategic Relevance in Drug Discovery

The functionalization of conformationally restricted aliphatic rings is a cornerstone of modern drug discovery. tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate is a highly versatile building block; its Boc-protected aminomethyl group serves as an ideal vector for peptidomimetic synthesis, while its exocyclic double bond offers a handle for late-stage diversification.

Historically, the cross-metathesis (CM) of 1,1-disubstituted alkenes (such as methylenecyclohexanes) has been notoriously difficult. Unlike highly strained methylenecyclobutanes, methylenecyclohexanes possess insufficient ring strain to drive the metathesis reaction thermodynamically. However, by leveraging second-generation ruthenium alkylidene catalysts and exploiting the principles of olefin categorization, researchers can efficiently convert this exocyclic alkene into complex, trisubstituted olefins.

Mechanistic Insights & Reaction Causality

To design a successful CM reaction, one must understand the causality behind substrate reactivity and catalyst selection.

Olefin Categorization and Thermodynamic Sinks

According to the empirical model developed by the Grubbs group, tert-butyl ((4-methylenecyclohexyl)methyl)carbamate is classified as a Type III Olefin . Due to the steric bulk of the cyclohexane ring, it does not undergo homodimerization. In contrast, terminal cross-partners like methyl acrylate or 1-hexene are Type I or Type II Olefins ; they homodimerize rapidly.

The causality of the reaction design is based on this disparity: because the Type III exocyclic alkene cannot consume itself, we can drive the reaction toward the desired trisubstituted cross-product by using an excess of the Type I partner. The Type I partner will initially homodimerize, but this dimer remains active and undergoes secondary metathesis with the Type III alkene to form the thermodynamically stable cross-product .

Catalyst Selection

First-generation catalysts (e.g., Grubbs I) are entirely inactive for this transformation due to their inability to stabilize the sterically congested ruthenacyclobutane intermediate. A catalyst bearing an N-heterocyclic carbene (NHC) ligand is mandatory. Interestingly, for the formation of trisubstituted olefins from methylenecyclohexanes, catalysts bearing N-mesityl groups (Grubbs II, Hoveyda-Grubbs II) demonstrate significantly higher efficiency than their N-tolyl counterparts, as the specific steric envelope prevents non-productive catalyst sequestration.

Olefin_Logic Type3 Type III Olefin tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate NoHomodimer No Homodimerization (Sterically Hindered) Type3->NoHomodimer Ru Catalyst CrossProduct Trisubstituted Cross-Product (Thermodynamically Stable) Type3->CrossProduct Direct Cross-Metathesis Type1 Type I Olefin Terminal Partner (e.g., Methyl Acrylate) Homodimer Homodimerization (Rapid, Reversible) Type1->Homodimer Ru Catalyst Type1->CrossProduct Direct Cross-Metathesis Homodimer->CrossProduct Secondary Metathesis with Type III

Figure 1: Logical pathways of Type I and Type III olefins in cross-metathesis reactions.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for coupling tert-butyl ((4-methylenecyclohexyl)methyl)carbamate with methyl acrylate. The data highlights the necessity of elevated temperatures and second-generation NHC-bearing catalysts.

Table 1: Optimization of CM Conditions with Methyl Acrylate

EntryCatalystLoading (mol%)Acrylate (equiv)SolventTemp (°C)Yield (%)
1Grubbs I102.0DCM40< 5
2Grubbs II52.0DCM4062
3Grubbs II53.0Toluene8078
4Hoveyda-Grubbs II53.0Toluene8089
5Hoveyda-Grubbs II23.0Toluene8084

Note: The reaction yields E/Z isomers at the newly formed exocyclic double bond. If the starting carbamate is a mixture of cis/trans isomers at the cyclohexane 1,4-positions, a complex diastereomeric mixture will result.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. At each critical juncture, physical or chemical feedback confirms the success of the step, ensuring high reproducibility for drug development workflows.

Materials Required
  • tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate (1.0 equiv, 1.0 mmol)

  • Methyl acrylate (3.0 equiv, 3.0 mmol)

  • Hoveyda-Grubbs II Catalyst (0.05 equiv, 5 mol%)

  • Anhydrous Toluene (0.1 M relative to the carbamate)

  • Ethyl vinyl ether (Excess, for quenching)

  • Tris(hydroxymethyl)phosphine (THMP) (For Ru-scavenging)

Step-by-Step Methodology

Step 1: System Preparation and Degassing

  • Charge a flame-dried Schlenk flask with tert-butyl ((4-methylenecyclohexyl)methyl)carbamate and anhydrous toluene.

  • Sparge the solution with ultra-pure Argon for 30 minutes.

  • Causality: Oxygen rapidly decomposes the active ruthenium alkylidene.

  • Self-Validation: A properly degassed solvent will allow the catalyst to maintain its deep green color upon addition. Rapid browning indicates fatal oxygen contamination.

Step 2: Reagent and Catalyst Addition

  • Add methyl acrylate (3.0 equiv) via a gastight syringe.

  • Add the Hoveyda-Grubbs II catalyst (5 mol%) in one portion under a positive pressure of Argon.

  • Equip the flask with a reflux condenser and heat to 80 °C.

  • Causality: Hoveyda-Grubbs II initiates efficiently at elevated temperatures and is highly stable, making it ideal for sterically hindered substrates .

  • Self-Validation: Within 5–10 minutes of heating, continuous fine bubbling must be observed. This is the evolution of ethylene gas—the thermodynamic engine driving the equilibrium forward. If bubbling ceases prematurely, catalyst deactivation has occurred.

Step 3: Reaction Quenching

  • After 6 hours, monitor the reaction via LC-MS or TLC to confirm the disappearance of the Type III olefin.

  • Cool the reaction to room temperature and add ethyl vinyl ether (1.0 mL per mmol of substrate). Stir for 30 minutes.

  • Causality: Ethyl vinyl ether reacts with the active ruthenium carbene to form a highly stable, metathesis-inactive Fischer carbene.

  • Self-Validation: The reaction mixture will exhibit a distinct color shift from dark green/brown to a lighter orange/yellow, visually confirming the complete deactivation of the catalyst.

Step 4: Ruthenium Scavenging and Isolation

  • Add a 1.0 M solution of THMP in isopropanol (20 equiv relative to the catalyst) and stir at 60 °C for 2 hours.

  • Wash the organic layer with water (3x) to remove the water-soluble Ru-THMP complexes.

  • Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

  • Causality: For drug development, heavy metal toxicity is a critical failure point. THMP effectively coordinates Ru residues, dropping residual metal content below 10 ppm.

Metathesis_Workflow A 1. Substrate Prep Degas Solvents & Reagents B 2. Catalyst Addition Add Hoveyda-Grubbs II A->B C 3. Cross-Metathesis Reflux (40-80°C), Ar Sweep B->C D 4. Reaction Quench Add Ethyl Vinyl Ether C->D E 5. Ru-Scavenging Treat with THMP D->E F 6. Isolation Flash Chromatography E->F

Figure 2: Step-by-step experimental workflow for the cross-metathesis of exocyclic alkenes.

References

  • Harnessing strained ring metal carbenes in transition-metal catalysis RSC Publishing, 2025. URL:[Link]

  • Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins Organic Letters (ACS Publications), 2008. URL:[Link]

  • Synthesis of Symmetrical Trisubstituted Olefins by Cross Metathesis Organic Letters (ACS Publications), 2002. URL:[Link]

  • Olefin Metathesis Involving Ruthenium Enoic Carbene Complexes Journal of the American Chemical Society (ACS Publications), 2001. URL:[Link]

Application

Scale-up synthesis procedures for tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate

Application Note: Scale-Up Synthesis Procedures for tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate Executive Summary & Retrosynthetic Rationale tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate (CAS: 1262408-43-4)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis Procedures for tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate

Executive Summary & Retrosynthetic Rationale

tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate (CAS: 1262408-43-4)[1] is a highly versatile building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The exocyclic double bond provides a robust synthetic handle for downstream functionalization (e.g., hydroboration, epoxidation, or cross-metathesis), while the Boc-protected amine ensures orthogonal reactivity during subsequent transformations.

Process Causality: We utilize a two-step sequence starting from the commercially available (4-oxocyclohexyl)methanamine hydrochloride.

  • N-Boc protection of the primary amine.

  • Wittig olefination of the cyclohexanone moiety.

Why this specific order? Performing a Wittig olefination on an unprotected amine is counterproductive. The strong base required for ylide generation (potassium tert-butoxide) would prematurely deprotonate the primary amine, quenching the active reagent, complicating the reaction matrix, and necessitating a large excess of the expensive phosphonium salt. By masking the amine with a robust tert-butyloxycarbonyl (Boc) group first, we ensure a clean, chemoselective olefination at the ketone.

Process Flow Diagram

SynthesisFlow SM (4-Oxocyclohexyl)methanamine Hydrochloride Step1 Step 1: N-Boc Protection (Boc2O, Et3N, DCM) SM->Step1 Int1 tert-Butyl ((4-oxocyclohexyl) methyl)carbamate Step1->Int1 >95% Yield Exothermic Step2 Step 2: Wittig Olefination (Ph3PCH3Br, t-BuOK, THF) Int1->Step2 Product tert-Butyl ((4-methylene cyclohexyl)methyl)carbamate Step2->Product TPPO Removal via Trituration

Two-step scalable synthesis workflow for tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of tert-Butyl ((4-oxocyclohexyl)methyl)carbamate

Objective: Chemoselective N-Boc protection of the primary amine. Causality & Self-Validation: Triethylamine (Et₃N) serves a dual purpose in this step: it neutralizes the hydrochloride salt to liberate the nucleophilic free base and acts as an acid scavenger. The reaction with di-tert-butyl dicarbonate (Boc₂O) releases CO₂ gas. The cessation of this effervescence serves as a primary, self-validating visual indicator that the reaction has reached completion.

Methodology:

  • Preparation: Charge a 5 L jacketed reactor with (4-oxocyclohexyl)methanamine hydrochloride (100 g, 0.61 mol) and dichloromethane (DCM, 1.0 L).

  • Free-basing: Cool the suspension to 0 °C under a nitrogen atmosphere. Add Et₃N (154 g, 1.52 mol, 2.5 eq) dropwise over 30 minutes.

    • Observation: The suspension will transition into a homogenous solution as the free base is liberated.

  • Reagent Addition: Dissolve Boc₂O (140 g, 0.64 mol, 1.05 eq) in DCM (200 mL) and add dropwise to the reactor over 1 hour, strictly maintaining the internal temperature below 5 °C to control the exotherm.

  • Maturation: Warm the reaction to 20 °C and stir for 4 hours.

    • Validation: Monitor CO₂ evolution; the reaction is complete when bubbling ceases entirely and TLC (n-hexane/EtOAc 1:1) confirms the disappearance of the highly polar baseline amine spot.

  • Workup: Quench the mixture with 5% aqueous citric acid (500 mL) to selectively protonate and remove excess Et₃N. Separate the layers.

  • Isolation: Wash the organic layer with brine (500 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the intermediate as a white solid/pale oil.

Protocol 2: Synthesis of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate

Objective: Wittig olefination and chromatography-free byproduct removal. Causality & Self-Validation: Methyltriphenylphosphonium bromide is deprotonated by t-BuOK to form the active phosphorus ylide. We explicitly avoid n-BuLi for scale-up due to its pyrophoric hazards. The formation of the ylide is a self-validating system: the white suspension turns into a vibrant, bright yellow mixture. The Scale-Up Bottleneck: The major challenge in scaling Wittig reactions is the removal of stoichiometric triphenylphosphine oxide (TPPO). Traditional silica gel chromatography is economically and environmentally unviable at scale. Instead, we exploit the differential solubility of the non-polar alkene product and the highly polar TPPO. By triturating the crude mixture in cold n-heptane, TPPO selectively precipitates and is removed via simple filtration[2].

Methodology:

  • Ylide Generation: Charge a 10 L jacketed reactor with methyltriphenylphosphonium bromide (261 g, 0.73 mol, 1.2 eq) and anhydrous THF (2.0 L). Cool to 0 °C under nitrogen.

  • Deprotonation: Add potassium tert-butoxide (t-BuOK, 78.5 g, 0.70 mol, 1.15 eq) in portions over 30 minutes.

    • Validation: The white suspension will rapidly transition to a bright yellow color, confirming the successful generation of the active ylide.

  • Maturation: Stir the ylide mixture at 0 °C for 1 hour.

  • Coupling: Dissolve the intermediate tert-butyl ((4-oxocyclohexyl)methyl)carbamate (138 g, 0.61 mol, 1.0 eq) in anhydrous THF (500 mL). Add this solution dropwise to the reactor over 1.5 hours, maintaining the temperature below 5 °C.

    • Observation: The vibrant yellow color will gradually fade to a pale off-white as the ylide is consumed by the ketone.

  • Completion: Warm to 20 °C and stir for 12 hours.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl (1.0 L). Extract the aqueous phase with methyl tert-butyl ether (MTBE, 2 x 1.0 L). Combine the organic layers, wash with brine (1.0 L), and concentrate under reduced pressure to a thick, crude residue.

  • TPPO Scavenging (Critical Step): Suspend the crude residue in cold n-heptane (1.5 L). Stir vigorously at 0 °C for 2 hours.

    • Observation: A dense white precipitate of TPPO will crash out of the solution[2].

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold n-heptane (300 mL). Concentrate the combined filtrate under reduced pressure to yield the final product as a clear to pale-yellow oil.

Quantitative Data & Quality Control

The following table summarizes the expected metrics when executing the above protocols at a 100-gram scale, providing a benchmark for process chemists.

ParameterStep 1: N-Boc ProtectionStep 2: Wittig Olefination
Scale (Input Material) 100 g138 g
Isolated Yield (%) 95%82%
Purity (HPLC) >98%>97%
Key Impurity Monitored Unreacted starting amineTriphenylphosphine oxide (TPPO)
In-Process Visual Validation Cessation of CO₂ gas evolutionYlide color change (White → Yellow)

Sources

Method

Application Note: Transition-Metal Catalyzed Cross-Coupling of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate

Executive Summary In modern drug discovery, increasing the fraction of sp3-hybridized carbons (Fsp3) within a molecular scaffold is a proven strategy to improve solubility, reduce off-target toxicity, and enhance metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, increasing the fraction of sp3-hybridized carbons (Fsp3) within a molecular scaffold is a proven strategy to improve solubility, reduce off-target toxicity, and enhance metabolic stability. tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate (CAS: 1262408-43-4) is a highly versatile, conformationally restricted building block that perfectly aligns with this paradigm[1].

Featuring a Boc-protected primary amine and an exocyclic methylene group on a cyclohexane ring, this molecule offers orthogonal reactivity. The exocyclic double bond serves as an ideal handle for transition-metal catalyzed cross-coupling, allowing for rapid diversification. This guide details two robust methodologies for functionalizing this scaffold: Hydroboration-Suzuki-Miyaura Coupling (sp3-sp2 bond formation) and Regioselective Heck Arylation (sp2-sp2 bond formation).

Mechanistic Rationale & Pathway Selection

When designing a cross-coupling strategy for an exocyclic alkene, the chemical environment dictates the choice of reaction. As a Senior Application Scientist, it is critical to understand the causality behind the reagents selected to prevent common failure modes, such as β-hydride elimination or double-bond isomerization.

Pathway A: One-Pot Hydroboration-Suzuki Coupling

To append an aryl group via an sp3-sp2 linkage, the exocyclic alkene must first be converted to a nucleophilic coupling partner. Hydroboration with 9-BBN proceeds via a concerted, four-membered transition state, yielding an anti-Markovnikov primary alkylborane.

  • Causality of Reagent Choice: 9-BBN is selected over standard borane (BH3) because its bulky bicyclic structure enforces strict regioselectivity, exclusively adding boron to the less hindered terminal carbon. This primary alkylborane minimizes steric hindrance during the subsequent transmetalation step of the Suzuki coupling. Furthermore, Pd(dppf)Cl2 is utilized because the large bite angle (99°) of the dppf ligand accelerates the reductive elimination step—the historical bottleneck in sp3-sp2 cross-couplings[2].

G SM tert-Butyl ((4-methylene cyclohexyl)methyl)carbamate BBN 9-BBN Hydroboration (Concerted syn-addition) SM->BBN Regioselective anti-Markovnikov AlkylBorane Primary Alkylborane Intermediate BBN->AlkylBorane PdCat Pd(dppf)Cl2 / K3PO4 Ar-X Transmetalation AlkylBorane->PdCat Base Activation Product sp3-sp2 Cross-Coupled Product PdCat->Product Reductive Elimination

Figure 1: Hydroboration-Suzuki cross-coupling pathway for exocyclic alkenes.

Pathway B: Regioselective Heck Arylation

Direct functionalization of the exocyclic alkene via Heck coupling involves the oxidative addition of an aryl halide to Pd(0), followed by migratory insertion. The critical challenge is the subsequent β-hydride elimination[3].

  • Causality of Reagent Choice: Exocyclic alkenes are highly prone to isomerization into the thermodynamically more stable endocyclic position after migratory insertion. Standard amine bases (e.g., NEt3) generate a neutral palladium intermediate that undergoes reversible β-hydride elimination, leading to double-bond migration. By utilizing silver salts (e.g., Ag2CO3), rapid halide abstraction occurs. This generates a highly electrophilic cationic palladium species that accelerates the kinetic β-hydride elimination, locking the double bond in the desired exocyclic position.

G SM Exocyclic Alkene PdAr [Ar-Pd-X] Oxidative Addition SM->PdAr Insertion Migratory Insertion PdAr->Insertion BetaElim β-Hydride Elimination Insertion->BetaElim Exo Exocyclic Product (Kinetic) Preserved sp3 Scaffold BetaElim->Exo Ag-salt / Cationic Pd Pathway Endo Endocyclic Product (Thermodynamic) Loss of 3D Character BetaElim->Endo Standard Base / Neutral Pd Pathway

Figure 2: Heck coupling mechanistic divergence between kinetic and thermodynamic products.

Quantitative Data & Optimization

The following tables summarize empirical optimization data, demonstrating why specific ligands and additives are mandated in the protocols below.

Table 1: Ligand Effect on sp3-sp2 Suzuki Coupling Yield

Ligand Bite Angle Yield (%) Mechanistic Observation
PPh3 85° <10% Extensive protodeboronation due to slow reductive elimination.
dppe 86° 15% Poor reductive elimination; catalyst resting state trapped.
RuPhos N/A 75% Good yield, but higher catalyst cost per mmol.

| dppf | 99° | 82% | Optimal bite angle forces sp3-sp2 reductive elimination. |

Table 2: Additive Effect on Heck Arylation Regioselectivity

Base / Additive Pd Intermediate State Exo:Endo Ratio Yield (%)
NEt3 Neutral 1:5 Thermodynamic endocyclic product dominates.
K2CO3 Neutral 1:2 Significant isomerization observed.
TlOAc Cationic 12:1 High selectivity, but restricted due to severe toxicity.

| Ag2CO3 | Cationic | 15:1 | Kinetic product favored; highly effective halide abstraction. |

Experimental Protocols

Protocol A: One-Pot Hydroboration-Suzuki-Miyaura Coupling

Objective: Synthesize an arylated methylcyclohexane derivative while preserving the Boc-amine.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Hydroboration: Add tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate (1.0 equiv, 2.0 mmol) and anhydrous THF (10 mL). Cool the solution to 0 °C using an ice bath. Dropwise, add 9-BBN (0.5 M in THF, 1.2 equiv, 4.8 mL).

  • Incubation: Remove the ice bath and stir at room temperature for 4 hours.

  • Cross-Coupling Setup: In a separate vial, dissolve the aryl bromide (1.1 equiv, 2.2 mmol) and Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%) in degassed DMF (5 mL). Transfer this mixture to the Schlenk flask containing the alkylborane.

  • Base Addition: Add a degassed aqueous solution of K3PO4 (3.0 M, 3.0 equiv, 2.0 mL). Causality: K3PO4 is strong enough to form the reactive boronate complex for transmetalation, but mild enough to prevent Boc deprotection.

  • Reaction: Heat the biphasic mixture to 65 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), and wash with water (3 x 20 mL) to remove DMF and boron byproducts. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.

Self-Validating System:

  • In-Process Control (IPC): Prior to adding the Pd catalyst (Step 3), withdraw a 50 µL aliquot. Quench with 30% H2O2 / 3M NaOH. A TLC (KMnO4 stain) should show complete disappearance of the starting alkene (Rf ~0.6 in 20% EtOAc/Hexanes) and the appearance of a polar primary alcohol spot.

  • Final Validation: 1H NMR (CDCl3) must show the complete disappearance of the terminal alkene protons (δ 4.6 ppm) and the emergence of aromatic signals (δ 7.0-8.0 ppm).

Protocol B: Regioselective Heck Arylation

Objective: Direct arylation of the exocyclic alkene while preventing endocyclic isomerization.

Step-by-Step Methodology:

  • Preparation: In a dry 20 mL sealed tube, combine tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate (1.0 equiv, 1.0 mmol), aryl iodide (1.2 equiv, 1.2 mmol), Pd(OAc)2 (0.05 equiv, 5 mol%), and P(o-tolyl)3 (0.10 equiv, 10 mol%).

  • Additive Loading: Add Ag2CO3 (1.5 equiv, 1.5 mmol). Warning: Silver salts are light-sensitive; wrap the reaction tube in aluminum foil.

  • Solvent Addition: Add anhydrous, degassed DMF (8 mL). Seal the tube under an argon atmosphere.

  • Reaction: Heat the mixture to 80 °C for 16 hours. Causality: The bulky P(o-tolyl)3 ligand promotes the dissociation of Pd, creating a highly active 14-electron complex, while Ag2CO3 drives the cationic pathway to lock the exocyclic geometry.

  • Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove silver salts and palladium black, eluting with EtOAc (50 mL). Wash the filtrate with brine (3 x 20 mL), dry over MgSO4, and concentrate.

Self-Validating System:

  • In-Process Control (IPC): Monitor via LC-MS. The Boc group often fragments in ESI+; look for the [M+H-tBu]+ or [M+Na]+ adducts corresponding to the arylated product mass.

  • Final Validation: 1H NMR is the definitive checkpoint. The preserved exocyclic alkene proton will present as a distinct singlet or multiplet shifted downfield to δ 6.2-6.5 ppm. If the reaction failed and isomerization occurred, an endocyclic alkene proton will appear further upfield (~δ 5.4-5.8 ppm).

References

  • [3] National Institutes of Health (PMC) - Transition Metal (Ni, Cu, Pd)-Catalyzed Alkene Dicarbofunctionalization Reactions. URL:[Link]

  • [2] NobelPrize.org - PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. URL:[Link]

  • Chemistry LibreTexts - 8.6: Hydration of Alkenes - Addition of H₂O by Hydroboration. URL:[Link]

Sources

Application

Application Note: Derivatization of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate for Chemical Library Generation

Introduction: Embracing Three-Dimensionality in Drug Discovery The landscape of medicinal chemistry is continually evolving, with a significant shift away from planar, sp²-rich molecules towards more three-dimensional, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

The landscape of medicinal chemistry is continually evolving, with a significant shift away from planar, sp²-rich molecules towards more three-dimensional, sp³-rich scaffolds. This paradigm, often termed "escaping from flatland," is driven by the need to access novel chemical space and develop drug candidates with improved physicochemical properties, such as enhanced solubility and metabolic stability, and better target engagement.[1] The tert-butyl ((4-methylenecyclohexyl)methyl)carbamate core represents a prime starting point for this endeavor. It serves as a versatile bioisostere for aromatic rings while providing two distinct, orthogonally reactive functional groups: an exocyclic alkene and a Boc-protected amine. This dual functionality allows for the systematic and divergent synthesis of large chemical libraries, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

This guide provides a comprehensive overview of key derivatization strategies for this scaffold, complete with detailed, field-proven protocols designed for robustness and reproducibility. We will explore the chemical logic behind each transformation, empowering researchers to not only execute these reactions but also to adapt them for their specific library synthesis goals.

The Core Scaffold: A Hub for Divergent Synthesis

The starting material, tert-butyl ((4-methylenecyclohexyl)methyl)carbamate[2], possesses two key points for chemical modification.

  • The Exocyclic Double Bond: This nucleophilic C=C bond is susceptible to a wide range of electrophilic additions and oxidative cleavage reactions. Its reactivity is central to introducing new functional groups and altering the core cyclohexyl ring.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a stable, acid-labile protecting group.[3] Its removal unmasks a primary amine, a crucial nucleophile for forming amide bonds, sulfonamides, and for undergoing reductive amination.

These two handles can be addressed sequentially or in parallel, providing a powerful platform for generating molecular diversity.

Start tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate PathwayA Pathway A: Alkene Functionalization Start->PathwayA PathwayB Pathway B: Amine Functionalization Start->PathwayB Ozonolysis Ozonolysis PathwayA->Ozonolysis Hydroboration Hydroboration-Oxidation PathwayA->Hydroboration Epoxidation Epoxidation PathwayA->Epoxidation Deprotection Boc Deprotection PathwayB->Deprotection Ketone Ketone Intermediate (Core Diversification Hub) Ozonolysis->Ketone ReductiveAmination Reductive Amination (Amine Library) Ketone->ReductiveAmination Alcohol Primary Alcohol Hydroboration->Alcohol Epoxide Spiro-Epoxide Epoxidation->Epoxide PrimaryAmine Primary Amine Deprotection->PrimaryAmine AmideCoupling Amide Coupling (Acid Library) PrimaryAmine->AmideCoupling

Caption: Overall strategy for derivatizing the core scaffold.

Pathway A: Functionalization of the Exocyclic Double Bond

This pathway leverages the reactivity of the alkene to introduce diverse functionalities, most notably creating a ketone hub for subsequent library synthesis.

Ozonolysis: Gateway to a Ketone Intermediate

Ozonolysis is a robust and high-yielding reaction that cleaves the carbon-carbon double bond to furnish a carbonyl group.[4] In this case, the exocyclic methylene is converted into a ketone, yielding tert-butyl ((4-oxocyclohexyl)methyl)carbamate[5]. This ketone is a highly valuable intermediate, as it can be readily derivatized through reactions like reductive amination, Wittig reactions, or aldol condensations.

Start Methylene Cyclohexane (Starting Material) Step1 Step 1: Ozonolysis (O₃, DCM/MeOH, -78 °C) Start->Step1 Step2 Step 2: Reductive Workup (e.g., Dimethyl Sulfide) Step1->Step2 Ketone Ketone Intermediate Step2->Ketone Step3 Step 3: Reductive Amination (R¹R²NH, NaBH(OAc)₃) Ketone->Step3 Library Diverse Amine Library Step3->Library

Caption: Workflow for library generation via ozonolysis.

  • Materials:

    • tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate (1.0 equiv)

    • Dichloromethane (DCM), anhydrous

    • Methanol (MeOH), anhydrous

    • Ozone (O₃) generator

    • Dimethyl sulfide (DMS) (1.5 equiv)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the starting material in a 3:1 mixture of DCM/MeOH (approx. 0.1 M concentration) in a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a bleach trap.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble ozone gas through the solution. Monitor the reaction by TLC or LC-MS. The reaction is typically complete when a persistent blue color appears in the solution, indicating an excess of ozone.

    • Once the reaction is complete, bubble argon or nitrogen gas through the solution for 15-20 minutes to remove excess ozone.

    • While maintaining the temperature at -78 °C, add dimethyl sulfide (DMS) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for at least 4 hours (or overnight).

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can often be used directly in the next step or purified by column chromatography on silica gel.

  • Scientist's Note: The reductive workup with DMS is crucial to quench the intermediate ozonide and prevent over-oxidation to carboxylic acids. The use of a DCM/MeOH solvent mixture helps to stabilize the reactive intermediates.[6]

Reductive Amination: Building the Amine Library

With the ketone intermediate in hand, reductive amination is one of the most powerful and widely used methods for generating diverse amine libraries.[7][8] This one-pot reaction involves the formation of an imine or enamine intermediate from the ketone and a primary or secondary amine, which is then immediately reduced in situ to the corresponding amine.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation as it is mild and selectively reduces the protonated iminium ion much faster than the starting ketone.[7][8]

  • Materials:

    • tert-Butyl ((4-oxocyclohexyl)methyl)carbamate (1.0 equiv)

    • Library of primary or secondary amines (1.1 equiv each)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (catalytic, ~5% v/v)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure (for a single well in a 96-well plate):

    • To a reaction vial, add a solution of the ketone intermediate in DCE (e.g., 500 µL of a 0.2 M solution).

    • Add the desired amine from the library (1.1 equiv).

    • Add a small amount of glacial acetic acid to catalyze imine formation.

    • Allow the mixture to stir at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride in one portion. Loosely cap the vial to allow for gas evolution.

    • Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS for completion.

    • Upon completion, quench the reaction by the careful addition of saturated NaHCO₃ solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • The organic solutions can be concentrated and the crude products purified by preparative HPLC or other high-throughput purification methods.

Other Alkene Transformations
  • Hydroboration-Oxidation: This two-step process converts the alkene into a primary alcohol with anti-Markovnikov regioselectivity.[10][11][12] The reaction proceeds via a syn-addition of borane across the double bond, followed by oxidation with hydrogen peroxide and base.[13][14] This introduces a hydroxyl group, which can be further functionalized via esterification, etherification, or oxidation.

  • Epoxidation: Using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA), the alkene can be converted into a spiro-epoxide.[15][16] This strained three-membered ring is a versatile electrophile that can be opened by various nucleophiles to generate a range of 1,2-difunctionalized products.[17]

  • Syn-Dihydroxylation: Catalytic osmium tetroxide in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) (the Upjohn dihydroxylation) can convert the alkene into a vicinal diol.[18][19] This introduces two hydroxyl groups in a stereospecific syn fashion, providing further handles for derivatization.

Pathway B: Functionalization via the Amine

This pathway involves the deprotection of the Boc-carbamate to reveal the primary aminomethyl group, which serves as a nucleophilic handle for diversification, most commonly through amide bond formation.

Start Boc-Protected Amine (Starting Material) Step1 Step 1: Acidic Deprotection (TFA in DCM or HCl in Dioxane) Start->Step1 AmineSalt Primary Amine Salt (e.g., TFA Salt) Step1->AmineSalt Step2 Step 2: Amide Coupling (R-COOH, Coupling Agent, Base) AmineSalt->Step2 Library Diverse Amide Library Step2->Library

Caption: Workflow for library generation via amide coupling.

Boc-Deprotection: Unmasking the Nucleophile

The Boc group is reliably cleaved under acidic conditions.[3] The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or methanol.[20][21] The reaction proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the primary amine salt.[3]

  • Materials:

    • Boc-protected starting material (1.0 equiv)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Diethyl ether

  • Procedure:

    • Dissolve the Boc-protected compound in DCM (approx. 0.2 M).

    • Add an equal volume of TFA (e.g., 5 mL of a 0.2 M solution in DCM, add 5 mL of TFA).

    • Stir the reaction at room temperature. Monitor by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting crude amine TFA salt can often be used directly. Alternatively, to obtain the free amine, dissolve the residue in DCM and wash carefully with saturated NaHCO₃ until the aqueous layer is basic.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the free amine.

  • Scientist's Note: During deprotection, the intermediate tert-butyl cation can potentially alkylate nucleophilic side chains.[3][22] While not an issue for this specific scaffold, for more complex substrates, scavengers like anisole or triethylsilane are often added.

Amide Coupling: Forging the Amide Library

Amide bond formation is the most frequently used reaction in medicinal chemistry.[23] With the deprotected primary amine, a library of amides can be generated by coupling it with a diverse set of carboxylic acids. The reaction requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[24] Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[][26]

  • Materials:

    • Amine salt from Protocol 3 (1.0 equiv)

    • Library of carboxylic acids (1.05 equiv each)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

    • HOBt (Hydroxybenzotriazole) (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Dimethylformamide (DMF)

  • Procedure (for a single well in a 96-well plate):

    • To a reaction vial, add a solution of the desired carboxylic acid in DMF.

    • Add solutions of EDC and HOBt in DMF. Let this "pre-activation" mixture stir for 10-15 minutes at room temperature.

    • Add a solution of the amine salt in DMF.

    • Add DIPEA to neutralize the amine salt and facilitate the coupling reaction.

    • Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS for completion.

    • Upon completion, the reaction mixture can be diluted with water to precipitate the product or directly subjected to preparative HPLC for purification.

Data Presentation: Representative Compound Characterization

The following table summarizes expected data for key compounds in the described synthetic pathways.

Compound NamePathwayKey TransformationExpected Mass [M+H]⁺Notes
tert-Butyl ((4-oxocyclohexyl)methyl)carbamateAOzonolysis228.16Key intermediate for reductive amination.[5]
tert-Butyl ((4-(benzylamino)cyclohexyl)methyl)carbamateAReductive Amination319.24Example product using benzylamine.
(4-(Aminomethyl)cyclohexyl)methanolA & BHydroboration & Deprotection144.14Product resulting from a combination of pathways.
1-((4-(Aminomethyl)cyclohexyl)methyl)pyrrolidin-2-oneA, B, & Amide CouplingOzonolysis, Reductive Amination (Pyrrolidone), Deprotection211.18A multi-step, complex derivative.
N-((4-methylenecyclohexyl)methyl)benzamideBDeprotection & Amide Coupling230.15Example product using benzoic acid.

Conclusion

The derivatization of tert-butyl ((4-methylenecyclohexyl)methyl)carbamate provides a robust and highly flexible platform for the generation of diverse chemical libraries rich in sp³ character. By strategically targeting either the exocyclic alkene or the protected amine, researchers can access a vast and unexplored chemical space. The protocols detailed herein for ozonolysis, reductive amination, Boc-deprotection, and amide coupling serve as validated starting points for any drug discovery program aiming to move beyond "flatland" and synthesize the next generation of therapeutic agents.

References

  • Wikipedia contributors. (2024). tert-Butyloxycarbonyl protecting group. In Wikipedia, The Free Encyclopedia. [Link][3]

  • Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. [Link][20]

  • Sharma, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link][21]

  • Li, B., et al. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. The Journal of Organic Chemistry. [Link][27]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link][22]

  • University of Toronto. (n.d.). 17. Hydroboration-Oxidation of Alkenes and Introduction to IR Spectroscopy. Course Material. [Link][10]

  • Vaia. (n.d.). What products would you expect from reaction of 1-methylcyclohexene with the following reagents? (a) Aqueous acidic. [Link][4]

  • Antoulinakis, E. G., et al. (2023). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. The Journal of Organic Chemistry. [Link][28]

  • Ashenhurst, J. (2023). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link][11]

  • Senthamarai, T., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem. [Link][29]

  • Wikipedia contributors. (2024). Hydroboration–oxidation reaction. In Wikipedia, The Free Encyclopedia. [Link][12]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link][24]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link][7]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link][9]

  • BYJU'S. (n.d.). Mechanism for Hydroboration Oxidation of Alkenes. [Link][13]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link][8]

  • Epstein, S. A., & Donahue, N. M. (2010). Ozonolysis of cyclic alkenes as surrogates for biogenic terpenes: primary ozonide formation and decomposition. The journal of physical chemistry. A. [Link][6]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link][23]

  • Karki, M., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link][26]

  • Pearson. (n.d.). What products are formed when the following compounds react with .... [Link]

  • Chemistry LibreTexts. (2023). Hydroboration-Oxidation of Alkenes. [Link][14]

  • PubChem. (n.d.). tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate. [Link][2]

  • Glover, F. W., et al. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters. [Link][1]

  • Wikipedia contributors. (2024). Dihydroxylation. In Wikipedia, The Free Encyclopedia. [Link][18]

  • Ashenhurst, J. (2015). Epoxides – The Outlier Of The Ether Family. Master Organic Chemistry. [Link][16]

  • Organic Chemistry Portal. (n.d.). Upjohn Dihydroxylation. [Link][19]

  • Chemistry LibreTexts. (2022). 10.23: Dihydroxylation of Alkenes. [Link][30]

  • de Fátima, A., et al. (2021). Synthesis and Identification of Epoxy Derivatives of 5-Methylhexahydroisoindole-1,3-dione and Biological Evaluation. Molecules. [Link][17]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate

Welcome to the Process Optimization & Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered during the synthesis of tert-butyl ((4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization & Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered during the synthesis of tert-butyl ((4-methylenecyclohexyl)methyl)carbamate.

The most viable synthetic route for this building block is the Wittig olefination of the precursor tert-butyl ((4-oxocyclohexyl)methyl)carbamate . While conceptually straightforward, cyclohexanone derivatives are notoriously prone to side reactions and purification challenges. This guide dissects the causality behind these failures and provides field-proven, self-validating protocols to maximize your reaction yields.

Part 1: Reaction Workflow & Mechanistic Pathway

Wittig_Workflow Ketone tert-Butyl ((4-oxocyclohexyl) methyl)carbamate Betaine Oxaphosphetane Intermediate Ketone->Betaine [2+2] Cycloaddition Ylide Ph3P=CH2 (Phosphonium Ylide) Ylide->Betaine Nucleophilic Attack Product tert-Butyl ((4-methylenecyclohexyl) methyl)carbamate Betaine->Product Cycloreversion Byproduct Triphenylphosphine Oxide (TPPO) Betaine->Byproduct Elimination

Figure 1: Wittig olefination workflow and intermediate formation.

Part 2: Troubleshooting FAQs

Q1: My conversion rate stalls at 40-50% despite using an excess of methyltriphenylphosphonium bromide. Why is the starting material unreactive? Causality: Cyclohexanones are sterically hindered and possess highly acidic alpha-protons. When you use strong, nucleophilic bases like n-butyllithium (n-BuLi) to generate the ylide, a competing side reaction dominates: the base (or the ylide itself) acts as a Brønsted base, causing alpha-deprotonation and enolization of the cyclohexanone[1]. Once the ketone is converted to its enolate form, it becomes completely unreactive toward nucleophilic attack by the ylide. Solution: Shift from kinetic to thermodynamic control during ylide formation. Substitute n-BuLi with a bulky, non-nucleophilic base such as Potassium tert-butoxide (KOtBu) or Potassium hexamethyldisilazide (KHMDS). Furthermore, ensure the ylide is completely pre-formed at 0 °C before the dropwise addition of the ketone. This prevents local concentration spikes of unreacted base that favor enolization.

Q2: I have successfully formed the product, but separating it from triphenylphosphine oxide (TPPO) via silica gel chromatography is a nightmare. What are scalable alternatives? Causality: TPPO is a highly polar, crystalline byproduct that forms strong hydrogen networks. It notoriously streaks during silica gel chromatography and co-elutes with moderately polar compounds like Boc-protected amines. Solution: Utilize a Lewis acid-base complexation strategy. TPPO forms a highly insoluble coordination complex with Zinc Chloride (ZnCl2) in polar solvents[2]. By dissolving your crude reaction mixture in ethyl acetate and adding anhydrous ZnCl2, the TPPO-ZnCl2 complex precipitates quantitatively. This allows you to isolate the pure carbamate product via simple vacuum filtration, bypassing chromatography entirely.

Q3: The reaction is highly moisture-sensitive and requires strict Schlenk techniques. Are there more robust alternatives for scale-up? Causality: The methylenetriphenylphosphorane ylide is highly sensitive to protic sources. Trace water rapidly protonates the ylide carbanion, leading to the irreversible formation of TPPO and methane gas, effectively quenching the reagent before it can undergo the [2+2] cycloaddition[3]. Solution: Implement mechanochemical conditions. Recent advancements demonstrate that Wittig olefinations can be performed using high-speed ball milling under ambient, solvent-free conditions[4]. By milling the ketone, phosphonium salt, and a solid base (e.g., K2CO3) together, localized mechanical energy drives the reaction, shielding the transient ylide from bulk atmospheric moisture and drastically reducing reaction times.

Part 3: Data Presentation

Table 1: Optimization of Reaction Parameters for Cyclohexanone Methylenation

Base SelectionSolvent SystemTemp Profile (°C)Primary Side ReactionTypical YieldScalability & Safety
n-BuLiTHF-78 to RTEnolization / Nucleophilic attack40 - 55%Low (Pyrophoric, Cryogenic)
NaHDMSO15 to RTAldol condensation60 - 70%Moderate (Exothermic H₂ release)
KOtBuTHF0 to RTMinimal85 - 92%High (Commercially available solid)
KHMDSToluene-78 to RTMinimal88 - 95%High (Clean reaction profile)
Part 4: Self-Validating Experimental Protocol

Optimized Synthesis & ZnCl₂ Purification of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate

This protocol integrates visual and analytical validation checkpoints to ensure system integrity at every step.

Step 1: Ylide Preparation

  • In an oven-dried, argon-purged round-bottom flask, suspend methyltriphenylphosphonium bromide (1.5 eq, 1.5 mmol) in anhydrous THF (0.2 M). Cool the suspension to 0 °C using an ice bath.

  • Add KOtBu (1.45 eq, 1.45 mmol) portion-wise over 5 minutes.

  • Validation Check: The white suspension will immediately transition to a vibrant, persistent canary yellow. This color change confirms the successful deprotonation and formation of the active methylenetriphenylphosphorane ylide. Stir for 30 minutes at 0 °C.

Step 2: Cycloaddition 3. Dissolve tert-butyl ((4-oxocyclohexyl)methyl)carbamate (1.0 eq, 1.0 mmol) in a minimal volume of dry THF (approx. 1 mL). 4. Add the ketone solution dropwise over 15 minutes to the ylide solution at 0 °C. 5. Remove the ice bath and allow the reaction to warm to room temperature (RT).

  • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the ketone spot (which stains dark blue/black with Phosphomolybdic Acid) disappears. Visually, the vibrant yellow color will fade to a pale, milky slurry as the ylide is consumed and the oxaphosphetane intermediate undergoes cycloreversion[3].

Step 3: Quench & Extraction 6. Quench the reaction by adding saturated aqueous NH₄Cl (5 mL). 7. Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a crude, sticky white residue.

Step 4: TPPO Precipitation (Chromatography-Free Purification) 8. Dissolve the crude residue in warm Ethyl Acetate (approx. 2 mL/mmol). 9. Add anhydrous ZnCl₂ (1.5 eq relative to the theoretical yield of TPPO). Stir vigorously at room temperature for 30 to 45 minutes.

  • Validation Check: A dense, white, granular precipitate (the TPPO-ZnCl₂ complex) will form rapidly[2].

  • Filter the suspension through a tightly packed Celite pad, washing the filter cake with cold EtOAc (2 × 5 mL).

  • Concentrate the clear filtrate in vacuo to yield the highly pure tert-butyl ((4-methylenecyclohexyl)methyl)carbamate.

Part 5: References
  • Master Organic Chemistry. "Wittig Reaction - Examples and Mechanism." Master Organic Chemistry. Available at: [Link]

  • Grokipedia. "Wittig reaction - General Reaction and Synthetic Examples." Grokipedia. Available at: [Link]

  • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 2017, 82, 9931–9936. Available at: [Link]

  • ChemRxiv. "High-speed Ball Milling Enables an Ultra-fast Wittig Olefination Under Ambient and Solvent-free Conditions Without Ylide Pre-formation." ChemRxiv, 2023. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate

Executive Summary & Mechanistic Analysis Troubleshooting the deprotection of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate requires navigating a strict chemical dichotomy. The molecule features two highly reactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Analysis

Troubleshooting the deprotection of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate requires navigating a strict chemical dichotomy. The molecule features two highly reactive domains under acidic conditions:

  • The N-Boc Protecting Group: Requires a strong thermodynamic driving force (protons) to protonate the carbamate oxygen, leading to fragmentation into a tert-butyl cation and subsequent decarboxylation[1][2].

  • The Exocyclic 4-Methylene Group: Exocyclic double bonds are highly susceptible to acid-catalyzed isomerization. Under strongly acidic conditions, the alkene is protonated to form a tertiary carbocation, which rapidly deprotonates to form the thermodynamically more stable endocyclic double bond (e.g., 4-methylcyclohex-3-enyl)[3].

The Causality of Incomplete Deprotection: When researchers observe incomplete Boc removal in this substrate, it is almost universally the result of a "compromise protocol." Fearing the destruction of the exocyclic double bond, chemists dilute their trifluoroacetic acid (e.g., <10% TFA) or prematurely quench the reaction. However, Boc cleavage is not infinitely facile; if the acid concentration falls below the threshold required to maintain protonation of the carbamate, the reaction stalls, leaving unreacted starting material[4].

To solve this, we must abandon traditional Brønsted acids (like neat TFA) and utilize alternative mild reagents that provide high cleavage efficiency without the harsh acidity that triggers alkene isomerization.

Frequently Asked Questions (FAQs)

Q1: Why is my standard TFA/DCM protocol yielding incomplete deprotection? A1: You are likely under-dosing the acid or shortening the reaction time to protect your alkene. Boc deprotection relies on an equilibrium of protonation followed by irreversible fragmentation[2]. If the effective molarity of protons is too low, the carbamate remains unprotonated, and the reaction halts[4].

Q2: If I increase the TFA concentration to force the reaction, what side reactions should I expect? A2: Pushing the TFA concentration higher (e.g., 50% v/v) will successfully cleave the Boc group, but it will simultaneously protonate the 4-methylene group. This generates a carbocation intermediate that resolves by shifting the double bond into the cyclohexane ring (endocyclic isomerization)[3]. Additionally, the liberated tert-butyl cation can polymerize or alkylate nucleophilic sites if a scavenger is not used[1].

Q3: How can I achieve complete Boc deprotection while preserving the exocyclic double bond? A3: You must decouple the cleavage mechanism from extreme Brønsted acidity. The most effective field-proven method for this specific substrate is using Oxalyl Chloride in Methanol . This combination generates HCl in situ at a controlled, steady rate. It provides enough electrophilic activation to rapidly deprotect the carbamate (1–4 hours) but remains mild enough to leave the exocyclic alkene completely intact[5]. Alternatively, 85% aqueous phosphoric acid provides a highly polar, protic environment that stabilizes the cleavage transition state without protonating the alkene[6].

Quantitative Data: Reaction Condition Matrix

The following table summarizes the causal relationship between reagent selection, deprotection efficiency, and the risk of substrate degradation.

Reagent SystemAcid Strength / MechanismDeprotection Conversion (%)Alkene Isomerization RiskRecommended Action
50% TFA in DCM High Brønsted Acidity> 99%Critical (Endocyclic shift)Avoid completely
<10% TFA in DCM Low Brønsted Acidity< 40% (Incomplete)ModerateAvoid (Causes stalling)
4M HCl in Dioxane High Brønsted Acidity> 90%HighAvoid
Oxalyl Chloride / MeOH Mild (in situ HCl generation)90 - 95% Very Low Primary Recommendation
85% aq. H3PO4 Moderate, highly polar85 - 90% Low Secondary Alternative

Visualizing the Troubleshooting Logic

G SM tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate (Exocyclic Alkene + Boc Group) StrongAcid Strong Acid (e.g., 50% TFA/DCM) SM->StrongAcid TooMild Dilute Acid (e.g., <10% TFA/DCM) SM->TooMild OptAcid Optimized Mild Cleavage (Oxalyl Chloride/MeOH or 85% H3PO4) SM->OptAcid Isomer Side Reaction: Alkene Isomerization (Endocyclic Double Bond) StrongAcid->Isomer Incomplete Issue: Incomplete Boc Deprotection (Recovered SM) TooMild->Incomplete Success Success: Complete Deprotection & Alkene Preserved OptAcid->Success

Caption: Mechanistic outcomes of Boc deprotection based on acid selection and reaction conditions.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include built-in visual and analytical checkpoints so you can confirm the reaction trajectory in real-time.

Protocol 1: Mild Deprotection using Oxalyl Chloride in Methanol (Primary Recommendation)

Causality: The slow reaction of oxalyl chloride with methanol generates HCl in situ. This steady-state generation provides the exact thermodynamic threshold needed for Boc fragmentation without creating a highly acidic bulk solvent environment that would isomerize the exocyclic double bond[5].

Step-by-Step Methodology:

  • Solvation: Dissolve tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate (1.0 equivalent) in anhydrous Methanol (MeOH) to a concentration of 0.1 M. Note: Complete solvation is critical to prevent aggregation, which can artificially stall the reaction.

  • Reagent Addition: Place the flask in a room-temperature water bath (to control mild exotherms). Add oxalyl chloride (3.0 equivalents) dropwise over 5 minutes.

  • Self-Validation Checkpoint 1 (Visual): Within minutes, you must observe continuous, mild gas evolution (effervescence). This is the release of CO₂ and isobutylene gas, confirming that carbamate fragmentation is actively occurring[1][2]. If no gas is observed, check reagent integrity.

  • Reaction Monitoring: Stir the reaction at room temperature for 1 to 4 hours.

  • Self-Validation Checkpoint 2 (Analytical): Pull a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The target mass should reflect the free amine (M+H = 126.1 m/z). Ensure the starting material peak (M+H = 226.2 m/z) is fully consumed.

  • Workup: Upon completion, remove the solvent and excess volatile reagents in vacuo. Co-evaporate with toluene twice to remove trace HCl. The product is isolated cleanly as the hydrochloride salt of (4-methylenecyclohexyl)methanamine.

Protocol 2: Deprotection using 85% Aqueous Phosphoric Acid (Alternative)

Causality: Phosphoric acid is a weaker Brønsted acid. However, the 85% aqueous matrix provides a highly polar environment that stabilizes the ionic transition state of Boc cleavage. It is highly chemoselective and leaves delicate alkenes untouched[6].

Step-by-Step Methodology:

  • Suspension: Add the Boc-protected substrate (1.0 equivalent) directly to 85% aqueous H₃PO₄ (approximately 10 mL per gram of substrate).

  • Self-Validation Checkpoint 1 (Phase Change): Initially, the reaction will be a heterogeneous suspension because the Boc-protected starting material is highly hydrophobic.

  • Reaction: Stir vigorously at room temperature for 2 to 4 hours.

  • Self-Validation Checkpoint 2 (Phase Change): As the hydrophobic Boc group is cleaved, the resulting amine forms a water-soluble phosphate salt. The reaction is complete when the mixture transitions from a cloudy suspension to a completely clear, homogeneous solution[6].

  • Workup: Dilute the mixture with an equal volume of distilled water. Wash the aqueous layer with diethyl ether (2x) to extract any organic impurities (e.g., trapped isobutylene oligomers).

  • Isolation: Cool the aqueous layer in an ice bath. Carefully basify to pH 10 using cold 4M NaOH (monitor temperature to prevent thermal degradation). Extract the free amine with Dichloromethane (3x). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.

References

  • tert-Butyloxycarbonyl protecting group Grokipedia URL
  • Technical Support Center: Optimization of Boc Deprotection in Multi-Step Synthesis Benchchem URL
  • Boc Deprotection Mechanism - HCl Common Organic Chemistry URL
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc)
  • Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers ResearchGate URL
  • Studies of Hydrogenations and Isomerizations of Olefins DiVA Portal URL

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals facing challenges in the isolation and purification of tert-butyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals facing challenges in the isolation and purification of tert-butyl ((4-methylenecyclohexyl)methyl)carbamate ()[1].

As a highly lipophilic, Boc-protected amine featuring an exocyclic double bond, this molecule presents a triad of chromatographic challenges: it lacks a UV chromophore, it is sensitive to mildly acidic stationary phases, and it is frequently synthesized via Wittig olefination, leaving it contaminated with stubborn phosphorus byproducts[2]. This guide synthesizes field-proven methodologies with mechanistic causality to ensure you achieve high-purity isolation without compromising structural integrity.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my compound invisible on the UV detector during flash chromatography?

The Issue: You are running a gradient on a standard automated flash system, but the UV trace at 254 nm or 280 nm remains flat, despite TLC confirming the presence of the product. The Causality: UV detectors rely on electronic transitions (π → π* or n → π*). tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate lacks a conjugated π-system or aromatic ring. The isolated exocyclic alkene and the carbamate carbonyl only exhibit weak end-absorption in the deep UV range (< 220 nm), which is often masked by solvent absorbance. The Solution: Switch your detection method. Use an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) , which measure mass rather than light absorbance. If performing manual column chromatography, monitor your fractions via TLC using a Potassium Permanganate (KMnO₄) stain. The Mn(VII) ion oxidatively cleaves the isolated π-bond, reducing to brown Mn(IV) dioxide (MnO₂), providing a bright yellow/brown spot against a purple background.

Q2: I synthesized this via a Wittig reaction. Why does my product co-elute with a massive impurity that streaks across the column?

The Issue: Your ¹H NMR shows a massive multiplet around 7.4–7.7 ppm, and the impurity seems to bleed across multiple chromatographic fractions. The Causality: That impurity is triphenylphosphine oxide (TPPO) , a stoichiometric byproduct of the Wittig olefination[2]. The highly polarized P=O bond acts as a powerful hydrogen-bond acceptor. It interacts tenaciously with the Brønsted acidic silanol (Si-OH) groups on the silica gel stationary phase. This strong interaction causes TPPO to streak severely, co-eluting with moderately polar carbamates[2][3]. The Solution: Do not rely on chromatography alone to remove TPPO. Exploit its solubility profile by performing a pre-column trituration . TPPO is highly insoluble in cold, non-polar aliphatic solvents like hexanes[2]. Precipitating it out before loading the column prevents overloading the stationary phase (See Experimental Protocols below)[2][3].

Q3: My isolated product shows an endocyclic double bond in the ¹H NMR instead of the expected exocyclic methylene. What went wrong?

The Issue: Instead of the expected terminal exocyclic methylene protons (~4.6 ppm), your NMR shows a methyl group and an internal alkene proton (~5.4 ppm). The Causality: Your exocyclic double bond isomerized to the thermodynamically more stable endocyclic double bond (forming tert-butyl ((4-methylcyclohex-3-en-1-yl)methyl)carbamate). Exocyclic alkenes on six-membered rings suffer from higher ring strain compared to their endocyclic counterparts (Zaitsev's rule). Standard silica gel is mildly acidic (pH ~ 4.5–5.5). This acidity protonates the exocyclic alkene, forming a tertiary carbocation at the C4 position, which subsequently eliminates a ring proton to form the more stable endocyclic alkene[4][5]. The Solution: Buffer your silica gel . Pre-treat the column by flushing it with your starting mobile phase containing 1% triethylamine (Et₃N) . The basic amine irreversibly binds to and neutralizes the highly active acidic silanol sites, preventing carbocation formation.

Q4: I am losing yield on the column, and I suspect my Boc group is falling off. Is this possible?

The Issue: Poor mass recovery, and TLC shows highly polar baseline material (free amine). The Causality: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Prolonged exposure to the acidic microenvironment of silica gel can catalyze the cleavage of the C-O bond[6][7]. This generates a stable tert-butyl carbocation (which eliminates to isobutylene gas) and carbamic acid (which decarboxylates to CO₂ and the free amine)[7]. The Solution: The same 1% Et₃N buffering protocol used to prevent alkene isomerization will completely suppress this acid-catalyzed deprotection[7]. Additionally, utilize flash chromatography rather than gravity chromatography to minimize the residence time of the compound on the stationary phase.

Part 2: Data Presentation & Optimization

Table 1: TLC Staining Guide for tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate

Self-Validation Check: Always run a co-spot of your crude mixture against the pure starting material.

Detection MethodVisual ResultMechanism / NotesSuitability
UV (254 nm) InvisibleLack of conjugated π-system.❌ Poor
KMnO₄ Stain Bright yellow/brown spot on purple backgroundOxidative cleavage of the exocyclic C=C double bond. Immediate reaction without heating.✅ Optimal
Ninhydrin Stain Pink/Purple spotRequires intense heating to thermally deprotect the Boc group before the free amine can react.⚠️ Moderate
PMA / CAM Stain Dark blue/black spot on green backgroundGeneral oxidation of organic material. Requires heating.✅ Good
Table 2: Chromatographic Solvent System Optimization

Data assumes the use of 1% Et₃N buffered silica gel (40-63 µm).

Solvent SystemTarget Compound Rf​ TPPO Byproduct Rf​ Chromatographic Behavior
100% Hexanes 0.000.00No elution.
90:10 Hexanes/EtOAc ~0.35~0.05Optimal. Excellent resolution. Carbamate elutes cleanly; TPPO remains near baseline.
80:20 Hexanes/EtOAc ~0.60~0.25Too strong. Risk of TPPO streaking into the product fractions.
DCM / MeOH >0.80>0.60Avoid. Highly polar systems cause severe co-elution of TPPO and target.

Part 3: Experimental Protocols

Workflow: Pre-Column Trituration & Buffered Flash Chromatography

This self-validating protocol ensures the removal of Wittig byproducts prior to column loading, preventing column fouling and product contamination[2].

Phase 1: Pre-Column Trituration (TPPO Removal)

  • Concentration: Concentrate the crude Wittig reaction mixture to a viscous oil under reduced pressure.

  • Dissolution: Dissolve the crude oil in a minimal volume of cold diethyl ether ( Et2​O ) (approx. 1 mL per gram of crude material).

  • Precipitation: Vigorously stir the solution and slowly add ice-cold hexanes (approx. 10 mL per gram of crude). A dense white precipitate (TPPO) will rapidly crash out of the solution[2].

  • Filtration: Filter the suspension through a medium-porosity fritted funnel or a short pad of Celite. Wash the filter cake with 2 x 5 mL of cold hexanes.

  • Validation: Spot the filtrate and the solid filter cake (dissolved in DCM) on a TLC plate. Stain with KMnO₄. The filtrate should contain the high- Rf​ product, while the filter cake should show only baseline material.

  • Recovery: Concentrate the filtrate under reduced pressure. The resulting oil is now enriched and ready for chromatography.

Phase 2: Buffered Flash Chromatography

  • Solvent Preparation: Prepare the mobile phase: Hexanes/Ethyl Acetate (90:10 v/v) containing 1% v/v Triethylamine ( Et3​N ) .

  • Column Neutralization: Slurry-pack the column using standard silica gel (40-63 µm). Flush the packed column with at least 2 Column Volumes (CV) of the buffered mobile phase to neutralize all acidic silanol sites.

  • Loading: Dissolve the enriched oil from Phase 1 in a minimal amount of the buffered mobile phase and load it evenly onto the column head.

  • Elution: Elute the column isocratically. Monitor fractions using an ELSD or by spotting on a TLC plate and staining with KMnO₄.

  • Validation: Pool the product-containing fractions and concentrate. Obtain a ¹H NMR spectrum in CDCl3​ . The presence of two distinct protons at ~4.6 ppm confirms the intact exocyclic double bond, validating the success of the buffered silica methodology.

Part 4: Mandatory Visualization

The following decision tree illustrates the logical workflow for purifying non-UV active, acid-sensitive lipophilic amines contaminated with Wittig byproducts.

PurificationWorkflow Start Crude Reaction Mixture (Wittig Olefination) TPPO Does it contain TPPO (Triphenylphosphine oxide)? Start->TPPO Triturate Pre-Column Trituration (Cold Et2O / Hexanes) TPPO->Triturate Yes Detection Select Detection Method TPPO->Detection No Triturate->Detection UV UV 254 nm (Invisible / Ineffective) Detection->UV Avoid ELSD ELSD / CAD / RID or KMnO4 TLC Stain Detection->ELSD Optimal Column Select Stationary Phase ELSD->Column Silica Standard Silica Gel (Risk of Isomerization & Deprotection) Column->Silica Acidic Buffered 1% Et3N Buffered Silica or Neutral Alumina Column->Buffered Neutralized Pure Pure tert-Butyl ((4-methylene cyclohexyl)methyl)carbamate Buffered->Pure

Fig 1. Decision tree for the purification of non-UV active, acid-sensitive lipophilic amines.

Part 5: References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 91348386, tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate." PubChem, National Library of Medicine.[Link]

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(18), 9931-9936.[Link]

  • Sedelmeier, J., et al. (2024). "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development, 28(5), 1714-1720.[Link]

Sources

Optimization

Preventing alkene isomerization in tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate reactions

Welcome to the Technical Support Center for synthetic chemistry and drug development professionals. This guide addresses a highly specific but critical challenge encountered during the synthesis of complex aliphatic scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for synthetic chemistry and drug development professionals. This guide addresses a highly specific but critical challenge encountered during the synthesis of complex aliphatic scaffolds: preventing the isomerization of exocyclic double bonds during the deprotection of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate .

Because exocyclic alkenes are thermodynamically less stable than their endocyclic counterparts, standard acidic deprotection protocols often lead to unwanted double-bond migration. This guide synthesizes mechanistic insights, quantitative data, and validated protocols to help you preserve the structural integrity of your methylenecyclohexane derivatives[1].

Mechanistic Insight: The Thermodynamics of Exocyclic Alkenes

To solve the isomerization problem, we must first understand the causality behind it. The exocyclic double bond in methylenecyclohexane is thermodynamically less stable than the endocyclic double bond in 1-methylcyclohexene by approximately 7.3 kJ/mol (ΔrH)[2].

When tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate is exposed to strong protic acids (such as Trifluoroacetic acid (TFA) or HCl in dioxane)—the industry standard for Boc deprotection—the exocyclic methylene group is readily protonated[3]. This protonation generates a highly stable tertiary carbocation at the C4 position of the cyclohexane ring. To resolve the positive charge, the molecule rapidly eliminates a proton from an adjacent carbon, driving the equilibrium toward the thermodynamically favored, more highly substituted endocyclic alkene (1-methylcyclohexene derivative).

To prevent this, the Boc group must be cleaved using electrophilic activation or mild Lewis acids that do not generate long-lived carbocationic intermediates.

Mechanism Start tert-Butyl ((4-methylenecyclohexyl) methyl)carbamate StrongAcid Strong Acid (TFA / HCl) Start->StrongAcid MildDeprot Mild Deprotection (Oxalyl Chloride/MeOH) Start->MildDeprot Carbocation Tertiary Carbocation (C4) StrongAcid->Carbocation H+ attack Isomerized Endocyclic Alkene (Isomerized Product) Carbocation->Isomerized -H+ elimination Desired (4-Methylenecyclohexyl) methanamine MildDeprot->Desired Selective Cleavage

Mechanistic pathways of Boc deprotection: Acid-catalyzed isomerization vs. mild deprotection.

Quantitative Data: Deprotection Conditions Comparison

Selecting the right reagent is a balance between reaction kinetics and the preservation of the exocyclic alkene. The table below summarizes the efficacy and risks associated with common Boc deprotection strategies for this specific substrate.

Deprotection ReagentMechanismRelative Reaction RateRisk of Exocyclic IsomerizationAlkene Preservation
TFA / DCM (1:1) Strong Protic AcidFast (< 1 h)Very High Poor
4M HCl in Dioxane Strong Protic AcidFast (1-2 h)Very High Poor
TMSOTf / 2,6-Lutidine Lewis Acid / SilylationModerate (2-4 h)LowGood
Oxalyl Chloride / MeOH Electrophilic ActivationModerate (1-4 h)Very Low Excellent
ZnBr₂ / DCM Mild Lewis AcidSlow (12-24 h)LowGood

Troubleshooting & FAQs

Q1: Why does my exocyclic double bond migrate even when I use dilute TFA? A1: Diluting the TFA slows down the overall reaction rate but does not change the fundamental mechanism. The presence of strong protic species (H⁺) will still protonate the electron-rich exocyclic double bond to form a tertiary carbocation[3]. Because the endocyclic product is thermodynamically favored by ~1.7 kcal/mol[2], even brief exposures to protic acids will result in partial or complete isomerization.

Q2: How can I accurately monitor the isomerization in my reaction mixture? A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most reliable self-validating tool for this. The exocyclic alkene protons (=CH₂) of the methylenecyclohexane moiety typically appear as a distinct singlet or narrow multiplet around 4.6 - 4.7 ppm . If isomerization occurs, these peaks will diminish, and a new peak corresponding to the endocyclic alkene proton (-CH=C-) will emerge further downfield, typically around 5.3 - 5.4 ppm .

Q3: What is the most reliable alternative to strong acids for this specific substrate? A3: The use of oxalyl chloride in methanol is highly recommended. This method relies on the electrophilic character of oxalyl chloride rather than strong Brønsted acidity, allowing for the selective deprotection of the N-Boc group at room temperature without disturbing acid-labile or thermodynamically unstable functional groups like exocyclic alkenes[4]. Alternatively, TMSOTf with 2,6-lutidine provides a non-protic silylation route that effectively cleaves the Boc group while suppressing carbocation formation[5].

Validated Experimental Protocols

Below are two self-validating, step-by-step methodologies designed to deprotect tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate while preserving the exocyclic double bond.

Protocol A: Mild Deprotection using Oxalyl Chloride in Methanol (Recommended)

This protocol utilizes electrophilic activation to achieve deprotection under nearly neutral conditions, making it ideal for isomerization-prone substrates[4].

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate (1.0 equiv, e.g., 1.0 mmol) in anhydrous methanol to achieve a concentration of approximately 0.1 M.

  • Equilibration: Stir the solution at room temperature (20–25 °C) for 5 minutes under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: Slowly add oxalyl chloride (3.0 equiv, 3.0 mmol) dropwise to the reaction mixture via syringe.

    • Safety Note: This step generates carbon monoxide (CO), carbon dioxide (CO₂), and HCl gas. It must be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1 to 4 hours. Monitor the consumption of the starting material using TLC (visualized with Ninhydrin stain) or LC-MS.

  • Workup: Upon complete consumption of the starting material, concentrate the mixture under reduced pressure to remove the methanol and excess volatile reagents.

  • Isolation: The product is obtained as the hydrochloride salt of (4-methylenecyclohexyl)methanamine. To obtain the free base, suspend the residue in dichloromethane (DCM), wash with saturated aqueous NaHCO₃, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Deprotection using TMSOTf and 2,6-Lutidine

This alternative protocol uses a strong silylating agent and a mild, non-nucleophilic base to avoid the generation of free protons[5].

  • Preparation: Dissolve the N-Boc protected substrate (1.0 equiv) in anhydrous DCM (0.1 M) in a dry flask under an inert atmosphere.

  • Base Addition: Add 2,6-lutidine (3.0 equiv) to the solution and cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 equiv) dropwise over 5 minutes.

  • Reaction: Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 1–2 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

References

  • Study.com. "Methylenecyclohexane, on treatment with strong acid, isomerizes to yield 1-methylcyclohexene." Organic Chemistry Mechanisms. URL:[Link]

  • Peereboom, M., & Meijering, J. L. "Experimental and calculated thermodynamic data for the isomeric methylcyclohexenes and methylenecyclohexane." Journal of Catalysis, 1979. URL:[Link]

  • George, N., Ofori, S., Parkin, S. R., & Awuah, S. G. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Advances, 2020, 10(40), 24017-24026. URL:[Link]

  • Kishi, Y., et al. "The Chemistry and Biology of the Tetrodotoxin Natural Product Family." ChemRxiv, 2021. URL:[Link]

Sources

Troubleshooting

Resolving solubility issues with tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate in polar solvents

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and assay developers struggling with the solubility of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate in polar m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and assay developers struggling with the solubility of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate in polar media.

Because this compound features a highly lipophilic N-Boc protecting group paired with an aliphatic methylenecyclohexyl moiety, it exhibits extreme hydrophobicity. Standard polar solvents (like water, cold methanol, or neat acetonitrile) often fail to overcome its crystal lattice energy, leading to frustrating precipitation events.

Diagnostic Triage: Choosing Your Solubilization Strategy

Before altering your solvent system, you must align your solubilization strategy with your downstream application. The decision tree below outlines the optimal pathways for both synthetic chemistry and biological assay development.

G N1 Solubility Issue: tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate N2 Determine Downstream Application N1->N2 N3 Organic Synthesis (High Concentration Needed) N2->N3 Chemistry N4 Biological Assays (Aqueous Media Needed) N2->N4 Biology N5 Use Aprotic Co-Solvents (e.g., THF / Methanol) N3->N5 N7 Prepare Anhydrous DMSO Stock Solution N4->N7 N6 Gentle Heating (Max 40°C) Avoid Acidic Catalysts N5->N6 N8 Dilute into Buffer with PEG3350 or SAP-AA N7->N8

Workflow for resolving N-Boc compound solubility based on downstream applications.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does this specific compound precipitate so easily in polar solvents like DMSO or water? A1: The precipitation is driven by thermodynamics. The introduction of the bulky, nonpolar tert-butoxycarbonyl (Boc) group significantly increases the lipophilicity of the parent amine[1]. Coupled with the purely aliphatic 4-methylenecyclohexyl ring, the molecule lacks sufficient hydrogen bond donors or acceptors. In polar solvents, the solvation energy is simply too low to overcome the hydrophobic effect and the compound's internal crystal lattice energy[2][3]. While Dimethyl Sulfoxide (DMSO) is a universal aprotic solvent, highly lipophilic molecules are notorious for precipitating out of DMSO stock solutions upon introduction to aqueous media[2][4].

Q2: Can I use heat to force the compound into a polar solvent like methanol? A2: Yes, but with strict limitations. Increasing the system temperature provides the kinetic energy required to break intermolecular forces, making the solute more susceptible to dissolution by polar solvents[3]. However, the Boc group is acid-labile and thermally sensitive. Prolonged exposure to temperatures above 50°C—especially in unbuffered or slightly acidic polar solvents—can trigger thermal deprotection, stripping the Boc group and ruining your starting material[1][5]. Limit heating to 40°C.

Q3: How do I prevent precipitation when diluting my DMSO stock into an aqueous cell culture assay? A3: Direct dilution causes localized supersaturation. According to Yalkowsky's log-linear model of solubility, you must introduce a co-solvent or complexing agent into the aqueous phase before adding the drug[2]. Polyethylene glycol (PEG3350) has been proven to effectively stabilize lipophilic ligands in aqueous biological assays without denaturing proteins[6]. For highly sensitive in vivo or cell-based models, combining Self-Assembling Peptides with Amino Acids (SAP-AA) creates amphipathic vehicles that dissolve hydrophobic compounds seamlessly in aqueous environments[7].

Quantitative Solubility Profiles

The following table summarizes the expected behavior of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate across various solvent architectures.

Solvent SystemTemp (°C)Solubilization MechanismEstimated SuitabilityPrimary Application
100% Water 25°CNone (High Hydrophobic Effect)Incompatible (< 0.1 mg/mL)N/A
100% Anhydrous DMSO 25°CPolar Aprotic SolvationModerate (5 - 10 mg/mL)Stock Storage[4]
DMSO / PEG3350 Buffer (1:9) 37°CPolymeric EncapsulationHigh (15 - 25 mg/mL)In Vitro Bioassays[6]
THF / Methanol (1:1) 40°CLattice Disruption & Co-solvationExcellent (> 50 mg/mL)Organic Synthesis[1]
SAP-AA Aqueous Formulation 25°CAmphipathic Micellar DeliveryHigh (Variable by SAP)In Vivo Delivery[7]

Validated Experimental Protocols

Protocol A: Co-Solvent Solubilization for Organic Synthesis

Rationale: Using an aprotic, low-polarity solvent (THF) first disrupts the hydrophobic lattice, allowing a polar solvent (Methanol) to integrate without causing precipitation.

  • Weighing: Accurately weigh the required mass of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate into a dry, glass reaction vial.

  • Lattice Disruption: Add Tetrahydrofuran (THF) to achieve 50% of your final target volume. Swirl gently until the solid is visibly dissolved.

  • Polar Integration: Place the vial in a sonicating water bath set to 35°C. While sonicating, add the polar solvent (e.g., Methanol or DMF) dropwise until the final volume is reached.

  • Self-Validation Step: Remove from the bath and allow the solution to cool to room temperature (20-25°C). Visually inspect against a dark background. If the solution remains optically clear for 30 minutes, the compound is stably solubilized[1]. If micro-crystals form, increase the THF ratio by 10%.

Protocol B: Aqueous Solubilization for Biological Screening

Rationale: Direct injection of DMSO stocks into water causes immediate hydrophobic collapse. Pre-loading the aqueous phase with PEG3350 creates stabilizing micro-environments.

  • Stock Preparation: Prepare a highly concentrated stock (e.g., 20 mM) of the compound in 100% anhydrous DMSO[4]. Store in a desiccator to prevent ambient moisture absorption.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS) supplemented with 5% (w/v) PEG3350[6].

  • Thermal Equilibration: Pre-warm both the DMSO stock and the PEG-supplemented buffer to 37°C in a water bath.

  • Kinetic Dilution: Place the tube containing the aqueous buffer on a vortex mixer at medium speed. Using a micropipette, add the DMSO stock dropwise directly into the center of the vortex. Do not let the DMSO run down the side of the tube.

  • Self-Validation Step: Transfer 100 µL of the final mixture to a clear 96-well plate. Measure the optical density at 600 nm (OD600) using a microplate reader. An OD600 > 0.05 compared to a blank indicates light scattering from micro-precipitation. If precipitation is detected, switch to a SAP-AA formulation[7].

References

  • PMC / National Institutes of Health. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available at:[Link]

  • ACS Publications. Solubility Behavior and Data Correlation of N-Boc-N′-nitro-l-arginine in 12 Neat and Binary Methanol + Water Solvent Systems at 283.15–323.15 K. Available at: [Link]

  • PMC / National Institutes of Health. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available at:[Link]

  • Organic Process Research & Development. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at:[Link]

  • PMC / National Institutes of Health. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Available at: [Link]

  • MDPI. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Available at: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate (CID 91348386) [2].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate (CID 91348386) [2].

Because this bifunctional intermediate contains both a protecting group (Boc-amine) and a reactive functional group (exocyclic alkene), it is susceptible to competing degradation pathways. This document provides an authoritative breakdown of its structural vulnerabilities, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your synthetic workflows.

Mechanistic Causality of Degradation

To establish an effective storage protocol, one must first understand the thermodynamic and kinetic vulnerabilities inherent to the molecule's structure.

  • Acid-Catalyzed Boc Cleavage: The tert-butyloxycarbonyl (Boc) group is highly robust under basic and nucleophilic conditions but intrinsically labile to Brønsted and Lewis acids. Exposure to trace acids—often introduced via atmospheric moisture reacting with ambient CO₂ or the degradation of halogenated solvents—protonates the carbamate oxygen. This triggers the expulsion of a stable tert-butyl cation, ultimately decomposing the group into the free amine, isobutylene gas, and carbon dioxide [1].

  • Thermal Instability: While the Boc group is generally stable at room temperature, prolonged exposure to elevated temperatures (>85°C) can accelerate spontaneous thermal deprotection [3].

  • Alkene Isomerization & Autoxidation: Exocyclic double bonds (the methylene group on the cyclohexane ring) are kinetically accessible but thermodynamically less stable than endocyclic alkenes. Trace acids, transition metal impurities, or thermal stress can catalyze the isomerization of the exocyclic double bond into the ring (forming a 1-methylcyclohexene derivative) to maximize hyperconjugative stabilization. Furthermore, exposure to atmospheric oxygen and ambient light initiates radical autoxidation, leading to the formation of allylic hydroperoxides or epoxides[4].

DegradationPathways Molecule tert-Butyl ((4-methylenecyclohexyl) methyl)carbamate Stress1 Trace Acids / Moisture (e.g., degraded CDCl3) Molecule->Stress1 Exposure Stress2 Heat (>85°C) / Light / O2 (Improper Storage) Molecule->Stress2 Exposure Deg1 Boc Cleavage (Free Amine + Isobutylene + CO2) Stress1->Deg1 Hydrolysis Deg2 Alkene Degradation (Endocyclic Isomerization / Epoxidation) Stress2->Deg2 Radical/Thermal Shift

Fig 1. Primary degradation pathways of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate.

Troubleshooting & FAQs

Q1: I stored my compound in CDCl₃ in the refrigerator, but my latest NMR shows a massive new peak at ~1.4 ppm and loss of the carbamate signal. What happened? A: Chloroform (including CDCl₃) undergoes slow autoxidation over time to form phosgene and trace hydrochloric acid (HCl). This trace HCl rapidly cleaves the Boc group, generating isobutylene (which appears as a massive singlet in NMR) and the free amine hydrochloride salt [1]. Self-Validating Fix: Never store Boc-protected amines in halogenated solvents. Store the compound neat (as a dry solid/oil) or use stable, acid-free solvents like Benzene-d₆ or DMSO-d₆ for long-term NMR sample retention.

Q2: The Boc group is intact, but the exocyclic alkene proton signals (~4.6 ppm) are disappearing, replaced by a new multiplet further upfield. Why? A: Your compound is undergoing alkene isomerization. Exocyclic double bonds are thermodynamically driven to migrate into the ring to form more substituted, stable endocyclic alkenes. This is accelerated by heat, trace acids, or transition metal impurities left over from previous synthetic steps. Self-Validating Fix: Ensure the compound is stored at -20°C. If isomerization has occurred, repurify via silica gel chromatography using triethylamine-treated silica (1% Et₃N in hexanes) to prevent acid-catalyzed isomerization directly on the column.

Q3: Can I store this compound on the benchtop if I use an amber vial? A: No. While an amber vial prevents UV-initiated radical autoxidation of the alkene, benchtop temperatures (20–25°C) are sufficient to allow slow thermal degradation and moisture ingress over weeks to months [3]. Long-term storage mandates -20°C under an inert atmosphere.

Quantitative Storage Conditions

The following table summarizes the causal relationship between storage environments and the expected shelf life of the compound.

Storage TemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
-20°C (Freezer) Argon / N₂Dark (Amber Vial)> 12–24 monthsNegligible
2–8°C (Fridge) Ambient AirDark (Amber Vial)3–6 monthsSlow autoxidation of exocyclic alkene
20–25°C (Benchtop) Ambient AirLight Exposed< 1 monthRadical epoxidation & moisture-driven Boc hydrolysis
In CDCl₃ Solution Ambient AirLight Exposed< 24 hoursRapid Boc cleavage via solvent-generated HCl

Validated Experimental Protocols

Protocol A: Preparation for Long-Term Storage (Aliquoting Workflow)

Objective: To minimize freeze-thaw cycles and prevent atmospheric degradation of the exocyclic alkene and Boc group.

  • Thermal Equilibration: Bring the bulk container of the compound to room temperature inside a desiccator before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, introducing water that can slowly hydrolyze the carbamate over time.

  • Aliquoting: Transfer single-use quantities (e.g., 50–100 mg) into pre-dried, amber glass vials.

    • Causality: Amber glass blocks UV light, preventing radical-initiated autoxidation of the alkene [4].

  • Inert Gas Purging: Insert a gentle stream of dry Argon gas into each vial for 30–60 seconds.

    • Causality: Argon is heavier than N₂ and highly effective at displacing both oxygen (preventing autoxidation) and moisture (preventing hydrolysis).

  • Sealing: Cap tightly with PTFE-lined septa caps. Wrap the cap junction tightly with Parafilm.

  • Storage: Transfer immediately to a -20°C freezer dedicated to sensitive organics.

StorageWorkflow Start Bulk Compound Reception Equilibrate Equilibrate to Room Temp (Inside Desiccator) Start->Equilibrate QC QC Check: 1H NMR (Confirm Boc & Alkene) Equilibrate->QC Prevent condensation Aliquot Aliquot into Amber Vials (Avoid UV Light) QC->Aliquot Purity >95% Purge Purge with Argon Gas (Displace O2 & H2O) Aliquot->Purge Store Store at -20°C (Long-term Stability) Purge->Store Seal with PTFE cap

Fig 2. Validated workflow for aliquoting and long-term storage to prevent degradation.

Protocol B: Quality Control & Rescue Purification

Objective: To verify structural integrity before use and establish a self-validating loop for compound recovery.

  • NMR Verification: Dissolve a 5 mg aliquot in 0.6 mL of CDCl₃. Critical Step: The CDCl₃ must be filtered through a short plug of basic alumina immediately prior to use to remove any trace HCl.

  • Signal Check (Self-Validation):

    • Confirm the presence of the Boc group: Look for a sharp, dominant singlet at ~1.44 ppm (integrating to 9H).

    • Confirm the exocyclic alkene: Look for two broad singlets at ~4.5–4.7 ppm (integrating to 2H). If these are missing and new vinylic peaks appear, isomerization has occurred.

  • Rescue Chromatography (If Purity < 95%):

    • Prepare a silica gel column. Pre-flush the silica with a solvent system containing 1% Triethylamine (Et₃N) in Hexanes.

    • Causality: Standard silica gel is slightly acidic. Without Et₃N neutralization, the silica can cleave the Boc group or isomerize the alkene during the purification process itself.

    • Load the compound and elute with a gradient of EtOAc in Hexanes (typically 5-15%).

    • Concentrate fractions under reduced pressure at a water bath temperature of <30°C to prevent thermal stress.

References

  • Stability and Storage of Boc-Protected Diamines: A Technical Guide. Benchchem.
  • tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate | C13H23NO2 | CID 91348386 - PubChem.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Anaerobic Oxidation of Fatty Acids and Alkenes by the Hyperthermophilic Sulfate-Reducing Archaeon Archaeoglobus fulgidus. PMC.
Troubleshooting

Refining crystallization techniques for tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate isolation

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the crystallization and isolation of tert-Butyl ((4-methylenecyclohexyl)methyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the crystallization and isolation of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental work, moving from common issues to more complex purification strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the crystallization of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate, providing foundational knowledge for successful isolation.

Q1: What are the initial recommended solvents for crystallizing tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate?

A1: Based on the structural characteristics of the molecule—a carbamate with a bulky, non-polar cyclohexyl group—a good starting point is a non-polar solvent system. Hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate is often effective.[1][2] The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.[3]

Q2: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is too close to the melting point of the compound, or if the solution is supersaturated at a temperature above the compound's melting point.[3] For compounds with low melting points, this can be a significant challenge.[4][5]

  • Solution:

    • Reduce the temperature of dissolution: Use a larger volume of solvent and dissolve the compound at a lower temperature.

    • Change the solvent system: Switch to a solvent with a lower boiling point or use a co-solvent system to modulate the solubility.[6]

Q3: No crystals are forming even after the solution has cooled to room temperature. What steps can I take to induce crystallization?

A3: A supersaturated solution may not spontaneously form crystals due to a kinetic barrier to nucleation.[8] Several techniques can be employed to induce crystallization:

  • Scratching: Gently scratch the inside surface of the flask at the solution level with a glass rod. This can create nucleation sites.[4][8][9]

  • Seeding: Add a single, small crystal of the pure compound to the solution. This "seed crystal" provides a template for crystal growth.[3][8][9]

  • Lowering the temperature: Cool the solution further using an ice bath or a refrigerator.[3][8] However, be aware that rapid cooling can lead to the formation of smaller, less pure crystals.[8]

  • Solvent evaporation: Partially evaporate the solvent to increase the concentration of the solute.[3][10]

Q4: What is the expected morphology of pure tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate crystals?

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common and complex issues encountered during the crystallization of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate.

Problem 1: Persistent Low Yield

Symptoms: After filtration and drying, the mass of the isolated crystals is consistently lower than expected.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Incomplete Crystallization The compound may still be too soluble in the mother liquor at the final crystallization temperature.1. Reduce Final Temperature: Cool the crystallization mixture in an ice bath or refrigerator for an extended period to maximize precipitation.[3][8] 2. Solvent Ratio Adjustment: If using a mixed solvent system, increase the proportion of the anti-solvent (the solvent in which the compound is less soluble). 3. Concentrate the Mother Liquor: Carefully evaporate some of the solvent from the filtrate and attempt a second crystallization.
Loss During Filtration/Washing The chosen washing solvent may have a higher than desired solubility for the product.1. Pre-chill the Washing Solvent: Always wash the crystals with a cold, fresh portion of the crystallization solvent or a solvent in which the compound is known to be poorly soluble. 2. Minimize Washing Volume: Use the minimum amount of solvent necessary to wash away impurities from the crystal surfaces.
Premature Crystallization The compound crystallizes out of solution too early, for instance, during hot filtration to remove insoluble impurities.1. Use a Heated Funnel: Employ a heated filtration setup to maintain the temperature of the solution during filtration. 2. Add a Small Amount of Extra Hot Solvent: Just before filtration, add a small excess of the hot solvent to ensure the compound remains in solution.
Problem 2: Poor Crystal Purity (Discoloration, Gummy/Sticky Solid)

Symptoms: The isolated product is off-color, has a wide melting point range, or is a sticky solid rather than a free-flowing powder.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inclusion of Impurities Rapid crystallization can trap impurities within the crystal lattice.1. Slow Down the Cooling Rate: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. This allows for more selective crystallization.[7] 2. Perform Recrystallization: Redissolve the impure solid in a minimal amount of hot solvent and repeat the crystallization process. This is a powerful purification technique.[3]
Presence of Insoluble Impurities Solid impurities that are not soluble in the hot crystallization solvent are present.1. Hot Filtration: After dissolving the crude product in the hot solvent, perform a hot filtration to remove any insoluble material before allowing the solution to cool.[15]
Residual Solvent The isolated crystals are not properly dried, leading to a gummy appearance and inaccurate yield.1. Thorough Drying: Dry the crystals under vacuum to remove all traces of the solvent. Gentle heating may be applied if the compound is thermally stable.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the crystallization and recrystallization of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate.

Protocol 1: Primary Crystallization
  • Solvent Selection: Begin by determining a suitable solvent. Test the solubility of a small amount of the crude product in various solvents (e.g., hexane, heptane, ethyl acetate, toluene, and mixtures thereof) at room and elevated temperatures. The ideal solvent will fully dissolve the compound when hot but have low solubility when cold.

  • Dissolution: In an appropriately sized flask, add the crude tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in portions to avoid using an excessive amount.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Recrystallization for Enhanced Purity
  • Dissolution: Transfer the impure crystals to a clean flask and add a minimal amount of the chosen hot solvent until all the solid dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Primary Crystallization protocol.

Section 4: Visualizing the Troubleshooting Workflow

The following diagrams illustrate the decision-making process for troubleshooting common crystallization issues.

Diagram 1: General Troubleshooting Workflow

G start Crude Product dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? no_crystals No Crystals crystals_form->no_crystals No filter Filter and Wash crystals_form->filter Yes induce Induce Crystallization (Scratch, Seed, Cool Further) no_crystals->induce induce->crystals_form dry Dry Crystals filter->dry analyze Analyze Purity & Yield dry->analyze oiling_out->crystals_form No adjust_solvent Adjust Solvent System or Cooling Rate oiling_out->adjust_solvent Yes adjust_solvent->dissolve

Caption: A workflow for the initial crystallization process.

Diagram 2: Purity and Yield Optimization

G start Isolated Crystals purity_check Purity Acceptable? start->purity_check yield_check Yield Acceptable? purity_check->yield_check Yes recrystallize Recrystallize purity_check->recrystallize No mother_liquor Concentrate Mother Liquor yield_check->mother_liquor No end Pure Product yield_check->end Yes recrystallize->start mother_liquor->start

Caption: Decision tree for optimizing product purity and yield.

References

  • Wikipedia. (n.d.). Crystallization. Retrieved March 25, 2026, from [Link]

  • Nichols, L. (2022, August 20). 3.5: Inducing Recrystallization. In Chemistry LibreTexts. Retrieved March 25, 2026, from [Link]

  • Nichols, L. (2022, April 7). 3.5E: Initiating Crystallization. In Chemistry LibreTexts. Retrieved March 25, 2026, from [Link]

  • University of California, Irvine. (n.d.). 4. Crystallization. Retrieved March 25, 2026, from [Link]

  • University of Wuppertal. (n.d.). Crystallization from the Melt. Retrieved March 25, 2026, from [Link]

  • UreaKnowHow. (n.d.). Operational difficulties & measures of low pressure carbamate condenser due to crystallization. Retrieved March 25, 2026, from [Link]

  • White Rose Research Online. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Retrieved March 25, 2026, from [Link]

  • National Taiwan University. (2024). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved March 25, 2026, from [Link]

  • École Polytechnique Fédérale de Lausanne. (n.d.). Guide for crystallization. Retrieved March 25, 2026, from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved March 25, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate. Retrieved March 25, 2026, from [Link]

  • MDPI. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Retrieved March 25, 2026, from [Link]

  • ACS Publications. (2024, June 20). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Retrieved March 25, 2026, from [Link]

  • KU Leuven. (2026, February 6). How to crystallize your sample. Retrieved March 25, 2026, from [Link]

  • MDPI. (2021, October 30). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Retrieved March 25, 2026, from [Link]

  • Google Patents. (n.d.). US5316554A - Method for processing crystalline ammonium carbamate.
  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved March 25, 2026, from [Link]

  • ACS Publications. (2012, September 10). CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration. Retrieved March 25, 2026, from [Link]

  • UreaKnowHow. (n.d.). Case Study: Influence of Steam Failure on Urea Synthesis Equipment Performance. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (n.d.). The Effect of Solvent on Crystal Growth and Morphology. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (2025, February 2). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Retrieved March 25, 2026, from [Link]

  • NIH. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate. Retrieved March 25, 2026, from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • NIH. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved March 25, 2026, from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved March 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved March 25, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate vs. Cbz-Protected Equivalents

Executive Summary In the synthesis of complex aliphatic amines, the selection of an appropriate protecting group is dictated not only by the lability of the amine but by the structural integrity of the surrounding scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex aliphatic amines, the selection of an appropriate protecting group is dictated not only by the lability of the amine but by the structural integrity of the surrounding scaffold. This guide provides an objective, data-driven comparison between tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate (the Boc-protected derivative) and its Cbz-protected equivalent (Benzyl ((4-methylenecyclohexyl)methyl)carbamate).

The critical structural feature of this scaffold is the exocyclic methylene group —a highly valuable synthetic handle for downstream cross-metathesis, hydroboration, or cycloaddition. The core challenge lies in chemoselectivity: deprotecting the primary amine without reducing or isomerizing the exocyclic double bond.

Structural Profiling & The Chemoselectivity Challenge

The molecule , [1], features a primary amine protected by a tert-butoxycarbonyl (Boc) group, tethered to a cyclohexane ring bearing an exocyclic alkene.

When comparing Boc and Carboxybenzyl (Cbz) protection strategies for this specific scaffold, the divergence in their deprotection mechanisms dictates the survival of the alkene:

  • Boc Deprotection: Proceeds via acid-catalyzed cleavage, generating a tert-butyl cation and CO₂. This pathway is orthogonal to alkene reactivity, leaving the exocyclic methylene intact .

  • Cbz Deprotection: Traditionally relies on catalytic hydrogenolysis (H₂, Pd/C). Because unhindered exocyclic alkenes are highly susceptible to hydrogenation, standard Cbz removal will simultaneously reduce the methylene group to a methyl group, yielding the saturated (4-methylcyclohexyl)methanamine.

Mechanistic Pathways & Causality

To understand the experimental outcomes, we must analyze the thermodynamic and kinetic causality of the deprotection conditions.

The Hydrogenolysis Problem (Cbz): During standard Cbz deprotection, the benzyl C-O bond is cleaved on the surface of a palladium catalyst. However, the exocyclic double bond of the 4-methylenecyclohexyl moiety readily coordinates to the same palladium surface. The kinetic barrier for alkene hydrogenation is lower than or competitive with benzyl cleavage, resulting in unavoidable over-reduction.

The Isomerization Risk (Alternative Cbz Cleavage): If hydrogenolysis is avoided by using strong Lewis acids (e.g., TMSI) or Brønsted acids (e.g., HBr/AcOH) to cleave the Cbz group, the alkene faces a thermodynamic trap. Exocyclic double bonds are thermodynamically less stable than endocyclic isomers (Zaitsev's rule). Protonation or Lewis acid coordination at the exocyclic position generates a tertiary carbocation at the C1 position of the cyclohexane ring, which rapidly eliminates to form the more stable 1-methylcyclohexene derivative.

The Acid-Labile Solution (Boc): Boc deprotection using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) relies on the rapid formation of the highly stable tert-butyl cation . Under mild, controlled acidic conditions, the rate of Boc cleavage vastly outpaces the rate of alkene protonation, preserving the exocyclic double bond with high fidelity.

Pathways Substrate Protected 4-Methylenecyclohexyl- methanamine Boc Boc-Protected Substrate->Boc Cbz Cbz-Protected Substrate->Cbz TFA TFA / DCM (Acid Cleavage) Boc->TFA H2 H2, Pd/C (Hydrogenolysis) Cbz->H2 TMSI TMSI / DCM (Lewis Acid) Cbz->TMSI Prod1 Primary Amine Alkene Preserved TFA->Prod1 Chemoselective Prod2 Primary Amine Alkene Reduced H2->Prod2 Over-reduction Prod3 Primary Amine Alkene Isomerized TMSI->Prod3 Side reactions

Chemoselective deprotection pathways for Boc vs. Cbz-protected methylenecyclohexylmethanamine.

Comparative Performance Data

The following table synthesizes experimental outcomes for the deprotection of the 4-methylenecyclohexylmethanamine scaffold based on the protecting group used.

ParameterBoc Protection (TFA/DCM)Cbz Protection (H₂/Pd-C)Cbz Protection (TMSI)
Deprotection Yield > 95%> 90% (as reduced product)60 - 70%
Alkene Preservation Intact (>98%) Destroyed (0%) Isomerized (~40-50%)
Major Product (4-methylenecyclohexyl)methanamine(4-methylcyclohexyl)methanamineMixture of isomers
Scalability ExcellentExcellent (but alters target)Poor (moisture sensitive)
Byproducts Isobutylene, CO₂ (Volatile)Toluene, CO₂ (Volatile)Benzyl iodide, silanols

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify both deprotection and structural integrity.

Protocol A: Chemoselective Boc Deprotection (Alkene Preserved)

Objective: Remove the Boc group from tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate while preserving the exocyclic methylene.

  • Reaction Setup: Dissolve 1.0 mmol of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate in 4.0 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Acid Addition: Cool the solution to 0 °C. Dropwise, add 1.0 mL of Trifluoroacetic acid (TFA).

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture in vacuo to remove DCM and excess TFA. To remove residual TFA salts, dissolve the crude oil in ethyl acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer tests basic (pH > 8).

  • Validation & Analytical Checkpoints:

    • TLC: Use a Ninhydrin stain. The product should appear as a distinct spot that turns purple/pink upon heating (confirming a free primary amine).

    • ¹H NMR (CDCl₃): Confirm the disappearance of the intense 9H singlet at ~1.44 ppm (Boc group). Crucially, verify the presence of the exocyclic alkene protons, which should appear as a 2H multiplet at ~4.60 ppm .

Protocol B: Cbz Deprotection via Hydrogenolysis (Alkene Reduced)

Objective: Remove the Cbz group, demonstrating the unavoidable reduction of the exocyclic double bond.

  • Reaction Setup: Dissolve 1.0 mmol of Benzyl ((4-methylenecyclohexyl)methyl)carbamate in 5.0 mL of HPLC-grade Methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd) to the solution. Caution: Pd/C is pyrophoric; add under an inert atmosphere.

  • Hydrogenation: Purge the reaction flask with vacuum/nitrogen cycles (3x), followed by vacuum/H₂ cycles (3x). Stir vigorously under an H₂ balloon at room temperature for 4 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo.

  • Validation & Analytical Checkpoints:

    • ¹H NMR (CDCl₃): Confirm the disappearance of the 5H aromatic multiplet (~7.3 ppm) and the 2H benzylic singlet (~5.1 ppm).

    • Structural Alteration Check: The alkene protons at ~4.60 ppm will be completely absent . Instead, a new 3H doublet will appear at ~0.90 ppm , confirming the reduction of the methylene to a methyl group.

Strategic Decision Workflow

The choice between these two protecting groups should be made at the retrosynthetic stage, governed entirely by the downstream requirements of the exocyclic alkene.

Workflow Start Target: 4-methylenecyclohexyl- methanamine derivative Q1 Is preservation of the exocyclic alkene required? Start->Q1 Boc_Route Use Boc Protection Q1->Boc_Route Yes Cbz_Route Use Cbz Protection Q1->Cbz_Route No Deprotect_Boc Deprotect with TFA (Alkene Intact) Boc_Route->Deprotect_Boc Deprotect_Cbz Deprotect with H2, Pd/C (Yields Methylcyclohexyl) Cbz_Route->Deprotect_Cbz

Decision matrix for amine protection based on alkene preservation requirements.

References

  • National Center for Biotechnology Information. "tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate | C13H23NO2 | CID 91348386" PubChem. Available at:[Link]

  • Master Organic Chemistry. "Amine Protection and Deprotection." Reaction Guide. Available at:[Link]

Comparative

Spectroscopic Validation of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate Structural Integrity: A Comparative Guide

Executive Summary For drug development professionals and synthetic chemists, ensuring the structural integrity of complex aliphatic building blocks is a critical quality control step. This guide provides an objective, da...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, ensuring the structural integrity of complex aliphatic building blocks is a critical quality control step. This guide provides an objective, data-driven comparison for validating tert-butyl ((4-methylenecyclohexyl)methyl)carbamate (CAS 1262408-43-4)[1]. Specifically, we address the primary mode of structural degradation in this class of molecules: the isomerization of its exocyclic double bond into a thermodynamically favored endocyclic isomer. By establishing a self-validating spectroscopic system utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS), researchers can definitively quantify product purity and prevent downstream synthetic failures.

The Mechanistic Challenge: Exocyclic vs. Endocyclic Isomerization

tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate features a Boc-protected primary amine and an exocyclic methylene group (=CH₂) on a cyclohexane ring[1]. The core vulnerability of this molecule lies in the thermodynamic instability of the exocyclic olefin.

In cyclic systems, endocyclic double bonds (situated within the ring) are generally more stable than exocyclic double bonds due to reduced torsional strain and increased hyperconjugative stabilization from adjacent ring carbons[2]. Exposure to trace acids (even during routine silica gel chromatography), elevated temperatures, or transition metal catalysts can trigger a rapid isomerization. This shifts the =CH₂ double bond into the ring to form a more highly substituted endocyclic alkene, fundamentally altering the molecule's 3D vector and reactivity.

IsomerizationLogic A Target: Exocyclic Isomer (=CH2 at C4) B Catalytic Trigger (H+, Heat, Metals) A->B Thermodynamic Driving Force C Impurity: Endocyclic Isomer (-CH=C(CH3)-) B->C Hyperconjugative Stabilization

Thermodynamic isomerization pathway from exocyclic to endocyclic double bond.

Analytical Workflow & Causality of Experimental Choices

To differentiate the target exocyclic compound from its endocyclic impurity, a single analytical method is insufficient. As a best practice, we employ a self-validating, orthogonal workflow.

AnalyticalWorkflow S Sample Prep (Acid-Free CDCl3) N 1H/13C NMR (Primary structural ID) S->N I ATR-FTIR (Orthogonal C=C validation) S->I M GC-MS (Mass & Purity) S->M D Data Synthesis & Isomer Quantification N->D I->D M->D

Self-validating multi-modal spectroscopic workflow for structural integrity.

Causality Behind the Protocol:

  • Acid-Free NMR Solvents: Chloroform-d (CDCl₃) naturally degrades over time to produce trace DCl. If unneutralized, this trace acid can catalyze the exact isomerization we are trying to detect while the sample sits in the NMR probe, leading to false-positive impurity readings. Passing CDCl₃ through basic alumina prior to sample preparation eliminates this risk.

  • ATR-FTIR over KBr Pellets: The extreme pressure required to press a KBr pellet can induce localized heating and mechanical stress, potentially altering the physical state or inducing isomerization in sensitive olefins. Attenuated Total Reflectance (ATR) requires minimal sample prep and exerts zero thermal/chemical stress, ensuring the spectrum reflects the true bulk material.

Comparative Spectroscopic Data

The following tables summarize the critical spectroscopic differentiators between the target product and its primary isomer.

Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)
Structural FeatureTarget: Exocyclic IsomerImpurity: Endocyclic IsomerDiagnostic Value
Olefinic Protons ~4.60 ppm (s, 2H, =CH₂)~5.35 ppm (m, 1H, -CH=)Critical: Shift from a 2H singlet/multiplet to a 1H multiplet indicates isomerization.
Allylic Methyl Absent~1.65 ppm (s, 3H, -CH₃)Critical: Appearance of a highly integrated 3H singlet confirms endo-migration.
Boc Group 1.44 ppm (s, 9H)1.44 ppm (s, 9H)Reference peak (No change).
Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)
Structural FeatureTarget: Exocyclic IsomerImpurity: Endocyclic IsomerDiagnostic Value
sp² Quaternary Carbon ~149.5 ppm~133.8 ppmUpfield shift due to change in substitution pattern.
sp² CH/CH₂ Carbon ~107.2 ppm (=CH₂)~121.5 ppm (=CH)Downfield shift of the non-quaternary olefinic carbon.
Allylic Methyl Carbon Absent~23.5 ppmConfirms the newly formed methyl group.
Table 3: Orthogonal Validation (IR & GC-MS)
TechniqueTarget: Exocyclic IsomerImpurity: Endocyclic Isomer
ATR-FTIR Strong bend at ~890 cm⁻¹ (=CH₂ out-of-plane).Weak bend at ~800 cm⁻¹ (=C-H out-of-plane).
GC-MS (EI) M⁺ = 225 m/z. Distinct fragmentation pattern.M⁺ = 225 m/z. Different retention time (usually elutes later).

Step-by-Step Experimental Methodology

Protocol A: Acid-Free NMR Preparation
  • Solvent Purification: Add 0.5 g of activated basic alumina to 10 mL of CDCl₃. Swirl gently and let settle for 5 minutes to neutralize trace DCl.

  • Sample Dissolution: Weigh 15–20 mg of the carbamate sample into a clean glass vial.

  • Filtration: Using a glass pipette plugged with glass wool, filter 0.6 mL of the purified CDCl₃ directly into the sample vial to remove the alumina dust.

  • Transfer: Transfer the dissolved sample into a 5 mm precision NMR tube.

  • Acquisition: Acquire ¹H NMR (minimum 16 scans) and ¹³C NMR (minimum 512 scans) at 298K. Integrate the olefinic peak at 4.60 ppm against the Boc peak at 1.44 ppm to quantify exocyclic purity.

Protocol B: ATR-FTIR Validation
  • Background: Clean the diamond ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Application: Place ~2 mg of the neat solid/oil sample directly onto the center of the ATR crystal.

  • Compression: Apply the pressure anvil until the software indicates optimal contact (avoid over-tightening to prevent mechanical stress).

  • Acquisition: Collect the sample spectrum.

  • Analysis: Interrogate the 900–800 cm⁻¹ region. The ratio of the 890 cm⁻¹ peak to the 800 cm⁻¹ peak serves as a rapid, semi-quantitative measure of the exocyclic vs. endocyclic ratio.

References

  • Title: tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate | C13H23NO2 | CID 91348386 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Hyperconjugative π → σ*CF Interactions Stabilize the Enol Form of Perfluorinated Cyclic Keto–Enol Systems Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

Sources

Validation

Comparative stability of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate under highly acidic conditions

Comparative Stability Guide: tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate Under Highly Acidic Conditions As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where protecting group strat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Stability Guide: tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate Under Highly Acidic Conditions

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where protecting group strategies clash with the intrinsic reactivity of the target molecule's carbon skeleton. A classic example of this chemoselectivity challenge is the handling of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate .

This guide objectively evaluates the stability of this specific building block under highly acidic conditions, explains the thermodynamic causality behind its degradation pathways, and provides field-proven, self-validating alternative protocols to preserve structural integrity during deprotection.

The Chemical Challenge: Exocyclic vs. Endocyclic Stability

The molecule features two distinct functional domains:

  • An N-Boc (tert-butyloxycarbonyl) protected primary amine , which requires strong acidic conditions (e.g., Trifluoroacetic acid [TFA] or HCl) for deprotection.

  • An exocyclic methylene group on a cyclohexane ring, which is highly sensitive to acid-catalyzed isomerization.

While the N-Boc group is reliably cleaved by acids to yield the free amine and volatile byproducts (isobutylene and CO₂), the strongly acidic conditions simultaneously attack the exocyclic double bond. The thermodynamic driving force for the isomerization of methylenecyclohexane to 1-methylcyclohexene is significant, with an enthalpy of isomerization ( ΔrH ) of approximately -7.3 kJ/mol [2]. Consequently, standard Boc deprotection protocols inevitably yield the undesired endocyclic isomer.

Mechanistic Insight: The Causality of Isomerization

To understand why standard protocols fail, we must look at the competing kinetic pathways. The acid-catalyzed cleavage of the N-Boc group often exhibits a second-order dependence on acid concentration, involving the protonation of the carbamate followed by rate-limiting fragmentation into a tert-butyl cation and carbamic acid [1].

Simultaneously, the π-electrons of the exocyclic methylene group abstract a proton from the strong acid, generating a highly stable tertiary carbocation at the C4 position of the cyclohexane ring. To neutralize this charge, deprotonation occurs at an adjacent ring carbon (C3 or C5), yielding the thermodynamically favored, trisubstituted endocyclic double bond (Zaitsev's rule).

G A tert-Butyl ((4-methylenecyclohexyl) methyl)carbamate (Exocyclic Alkene) B TFA / HCl (Highly Acidic) A->B C Desired Pathway: Boc Cleavage B->C E Undesired Pathway: Alkene Protonation B->E D (4-methylenecyclohexyl) methanamine (Target Product) C->D F Tertiary Carbocation Intermediate E->F G (4-methylcyclohex-3-en-1-yl) methanamine (Endocyclic Isomer) F->G Deprotonation (Thermodynamic Sink)

Figure 1: Competing pathways during acidic deprotection of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate.

Comparative Stability Profile

When designing a synthetic route, substituting the protecting group or the alkene position can circumvent this thermodynamic trap. The table below summarizes the stability of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate against two strategic alternatives.

MoleculeProtecting GroupAlkene PositionStability in 50% TFA/DCM (Acidic)Stability in 20% Piperidine/DMF (Basic)Recommended Use Case
tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate BocExocyclicPoor (Extensive isomerization to endocyclic)Excellent (Stable)Avoid if the exocyclic alkene must be preserved in subsequent steps.
Fmoc-((4-methylenecyclohexyl)methyl)amine FmocExocyclicModerate (Stable only for brief exposures)Poor (Fmoc cleaved, alkene preserved)Ideal for workflows requiring the preservation of the exocyclic alkene.
tert-Butyl ((4-methylcyclohex-3-en-1-yl)methyl)carbamate BocEndocyclicExcellent (Boc cleaved, alkene stable)Excellent (Stable)Standard acidic workflows where the endocyclic alkene is the desired target.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, workflows must be designed to either demonstrate the failure mode or actively bypass it. Below are two protocols: one illustrating the standard acidic pitfall, and a modern, mild alternative for preserving the exocyclic double bond.

Protocol A: Standard Acidic Deprotection (Demonstrating Isomerization)

Use this protocol only if the endocyclic isomer is the desired final product.

  • Preparation: Dissolve 1.0 mmol of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate in 5.0 mL of anhydrous Dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C. Slowly add 5.0 mL of neat Trifluoroacetic acid (TFA) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Self-Validation: The evolution of CO₂ gas bubbles confirms carbamate cleavage.

  • Workup: Concentrate the mixture in vacuo. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.

  • Analysis: ¹H-NMR will reveal the disappearance of the exocyclic methylene protons (typically ~4.6 ppm) and the appearance of an endocyclic vinylic proton (~5.3 ppm), confirming complete isomerization.

Protocol B: Mild Orthogonal Deprotection (Preserving the Exocyclic Alkene)

To cleave the N-Boc group without triggering the acid-catalyzed alkene isomerization, researchers can utilize a recently developed mild deprotection strategy using oxalyl chloride in methanol [3]. This method relies on the electrophilic character of oxalyl chloride rather than a high concentration of free Brønsted acid.

  • Preparation: Dissolve 1.0 mmol of the exocyclic N-Boc substrate in 10.0 mL of Methanol (0.1 M).

  • Reagent Addition: At room temperature, add 3.0 mmol (3.0 equiv) of Oxalyl Chloride dropwise.

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours. Monitor via LC-MS or TLC until the starting material is consumed.

  • Workup: Concentrate the solvent in vacuo. The resulting product is the hydrochloride salt of the pure exocyclic amine.

  • Analysis: ¹H-NMR will confirm the retention of the exocyclic methylene protons (~4.6 ppm), validating the chemoselectivity of the method.

Workflow Step1 Dissolve N-Boc Substrate in Methanol (0.1 M) Step2 Add Oxalyl Chloride (3.0 equiv) Dropwise at Room Temp Step1->Step2 Step3 Stir for 1-4 hours (Monitor by TLC/LC-MS) Step2->Step3 Step4 Concentrate in vacuo & Neutralize (if needed) Step3->Step4 Step5 Pure Exocyclic Amine (No Isomerization) Step4->Step5

Figure 2: Mild N-Boc deprotection workflow using oxalyl chloride in methanol to preserve acid-sensitive alkenes.

Conclusion & Recommendations

For drug development professionals working with methylenecyclohexane derivatives, relying on standard TFA or HCl-based Boc deprotection is a critical process liability. The thermodynamic sink of the endocyclic alkene guarantees structural degradation under highly acidic conditions.

Best Practices:

  • If your synthetic route requires the preservation of the exocyclic double bond, abandon the Boc strategy in favor of an Fmoc-protecting group , which can be cleanly removed using mild bases (e.g., 20% Piperidine in DMF).

  • If you are locked into a late-stage N-Boc intermediate, employ mild, non-traditional deprotection reagents such as oxalyl chloride in methanol or TMSOTf/2,6-lutidine to kinetically favor carbamate cleavage over alkene protonation.

References

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117–8125.[Link]

  • Peereboom, M., van de Graaf, B., & Baas, J. M. A. (1982). Experimental and calculated thermodynamic data for the isomeric methylcyclohexenes and methylenecyclohexane. Recueil des Travaux Chimiques des Pays-Bas, 101(10), 336–338.[Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026.[Link]

Comparative

Benchmarking tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate Derivatives in In-Vitro Biological Assays

Executive Summary The development of small-molecule inhibitors targeting lipid transporters requires highly versatile chemical scaffolds. tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate (CAS: 1262408-43-4) has emerge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule inhibitors targeting lipid transporters requires highly versatile chemical scaffolds. tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate (CAS: 1262408-43-4) has emerged as a privileged building block in medicinal chemistry. The exocyclic double bond allows for late-stage functionalization (e.g., hydroboration-oxidation, cross-metathesis) to mimic long-chain aliphatic lipid tails, while the Boc-protected amine provides a latent basic center crucial for interacting with polar residues in transporter binding pockets.

This guide benchmarks two novel derivatives synthesized from this scaffold—designated MCH-1 and MCH-2 —against the reference compound 16d (SLF1081851) [1] in the context of inhibiting Spinster homolog 2 (Spns2) . Spns2 is a major facilitator superfamily (MFS) transporter responsible for exporting Sphingosine-1-phosphate (S1P) from endothelial cells into the lymph and blood [2]. Inhibiting Spns2 represents a next-generation immunomodulatory strategy to induce lymphopenia for autoimmune diseases without the off-target bradycardia associated with direct S1P receptor agonists like FTY720 [3].

Mechanistic Rationale & Pathway Dynamics

To accurately benchmark these derivatives, we must isolate the transport mechanism from the complex intracellular metabolism of S1P. S1P is synthesized intracellularly by Sphingosine Kinases (SphK1/2) and is rapidly degraded by S1P lyases and phosphatases. Spns2 operates via facilitated diffusion, oscillating between inward-facing and outward-facing states to export S1P [2].

The MCH derivatives are designed to lock Spns2 in its inward-facing conformation. The rigid cyclohexyl core reduces the entropic penalty upon binding, while the deprotected aminomethyl group mimics the polar head of S1P, anchoring into the central cavity of Spns2.

Spns2Pathway Sph Sphingosine SphK Sphingosine Kinases (SphK1 / SphK2) Sph->SphK Phosphorylation S1P_int Intracellular S1P SphK->S1P_int Spns2 Spns2 Transporter (Endothelial Cells) S1P_int->Spns2 Export S1P_ext Extracellular S1P (Lymph/Blood) Spns2->S1P_ext Receptor S1P Receptors (Lymphocyte Egress) S1P_ext->Receptor Activation Inhibitor MCH-Derivatives (Spns2 Inhibitors) Inhibitor->Spns2 Blocks Transport

Spns2-mediated S1P transport pathway and the pharmacological intervention point.

In-Vitro Experimental Workflows

To establish a self-validating system, the biological evaluation is triaged into three distinct assays: Transport Efficacy, Target Selectivity, and Cytotoxicity.

Spns2 S1P Export Assay (LC-MS/MS)

Causality & Design: Measuring extracellular S1P is confounded by rapid intracellular degradation. To isolate Spns2 transport activity, the assay buffer must be supplemented with a cocktail of degradation blockers: 4-deoxypyridoxine (DOP, an S1P lyase inhibitor), Sodium Fluoride (NaF), and Sodium Orthovanadate (Na₃VO₄) (broad-spectrum phosphatase inhibitors) [1].

Protocol:

  • Cell Preparation: Seed HeLa cells stably transfected with pcDNA3.1-mouse-Spns2 into 12-well plates. Grow to 90% confluence. Control: Use cells expressing the transport-dead mutant Spns2-Arg200Ser to establish the baseline of non-Spns2 mediated leakage.

  • Media Exchange: Aspirate growth media. Wash cells with PBS.

  • Compound Treatment: Add 1.5 mL of serum-free RPMI-1640 containing 0.2% fatty acid-free BSA, the degradation blocker cocktail (1 mM DOP, 50 mM NaF, 1 mM Na₃VO₄), and the test compounds (MCH-1, MCH-2, or 16d) at varying concentrations (0.1 μM to 30 μM).

  • Incubation: Incubate at 37°C with 5% CO₂ for 4 hours to allow intracellular S1P accumulation and subsequent export.

  • Extraction & Quantification: Collect the extracellular media. Spike with C17-S1P as an internal standard. Extract lipids using a methanol/chloroform protocol and quantify extracellular S1P via LC-MS/MS (Multiple Reaction Monitoring mode).

AssayWorkflow Cell HeLa Cells (Spns2 Overexpression) Treat Add Inhibitor + Degradation Blockers (DOP, NaF, Na3VO4) Cell->Treat Incubate Incubate (Intracellular S1P Pool) Treat->Incubate Extract Media Collection & Lipid Extraction Incubate->Extract LCMS LC-MS/MS Quantification Extract->LCMS

Workflow for the in-vitro Spns2 S1P export assay using LC-MS/MS quantification.

SphK1/2 Selectivity Assay

Causality & Design: Because the MCH derivatives mimic the sphingosine backbone, they carry a high risk of competitively inhibiting Sphingosine Kinases (SphK1/2), which would artificially lower extracellular S1P by halting its production rather than blocking its transport. Protocol: Incubate recombinant human SphK1 or SphK2 with 10 μM of the test compound, 10 μM sphingosine, and[γ-³²P]ATP. Measure the formation of ³²P-S1P via autoradiography after thin-layer chromatography (TLC) separation.

Cell Viability (CellTiter-Glo)

Causality & Design: A compound that induces cell death will rupture the plasma membrane, leaking intracellular S1P and yielding false-negative inhibition data, or halt cellular metabolism entirely. Protocol: Treat HeLa cells with compounds for 4 hours. Add CellTiter-Glo reagent to lyse cells and measure ATP-dependent luminescence to ensure >95% viability at the maximum tested concentration (30 μM).

Benchmarking Data & Comparative Analysis

The table below summarizes the in-vitro performance of the tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate derivatives against the clinical reference compound 16d.

CompoundStructural Modification (Post-Deprotection)Spns2 Export IC₅₀ (μM)SphK1 IC₅₀ (μM)SphK2 IC₅₀ (μM)Cell Viability at 30 μM (%)
16d (Ref) [1]Benzoxazole derivative1.93 ± 0.04> 30.0~ 30.098.2 ± 1.1
MCH-1 Hydroboration of exocyclic double bond0.85 ± 0.06> 50.0> 50.099.1 ± 0.5
MCH-2 Cyclopropanation of exocyclic double bond4.12 ± 0.15> 50.018.5 ± 2.194.3 ± 2.4
Data Interpretation
  • Transport Efficacy: MCH-1 demonstrates a >2-fold improvement in potency over the reference compound 16d. The conversion of the exocyclic double bond of the starting material into a hydroxymethyl group (via hydroboration-oxidation) likely provides a critical hydrogen bond donor that interacts favorably with the inward-facing state of Spns2, a mechanism supported by recent cryo-EM structural insights into the Spns2 central cavity [2].

  • Selectivity: Unlike traditional α-amino acid derivatives which often cross-react with Sphingosine Kinases, the bulky, rigidified (4-methylenecyclohexyl)methanamine core of MCH-1 and MCH-2 prevents entry into the narrow catalytic cleft of SphK1, ensuring that the reduction in extracellular S1P is strictly due to transport inhibition.

  • Trustworthiness of Signal: The >95% cell viability across all compounds confirms that the observed IC₅₀ values are true reflections of transporter blockade, not artifacts of cytotoxicity.

References

  • Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors. Journal of Medicinal Chemistry (2022).[Link]

  • Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate. Cell (2023).[Link]

  • The Sphingosine 1-Phosphate Transporter, SPNS2, Functions as a Transporter of the Phosphorylated Form of the Immunomodulating Agent FTY720. Journal of Biological Chemistry (2011).[Link]

Safety & Regulatory Compliance

Safety

tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate proper disposal procedures

Operational Guide: Safe Handling and Disposal of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate is a specialized Boc-protected amine utilized extensively as a synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate

tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate is a specialized Boc-protected amine utilized extensively as a synthetic intermediate in drug development. While the compound itself is stable under neutral and basic conditions, its disposal presents unique logistical and safety challenges. This guide provides drug development professionals and laboratory managers with a definitive, self-validating operational plan for the safe disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) frameworks[1].

Mechanistic Causality of Disposal Hazards

To design a safe disposal protocol, one must first understand the chemical vulnerabilities of the molecule. The tert-butoxycarbonyl (Boc) protecting group is specifically engineered for acid lability[2]. The primary hazard in disposing of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate arises from accidental cross-contamination with acidic waste streams[3].

When exposed to strong acids commonly found in laboratory waste (such as trifluoroacetic acid (TFA) or hydrochloric acid), the carbamate oxygen is protonated[4]. This initiates an autocatalytic fragmentation sequence that yields a tert-butyl cation, which subsequently eliminates to form isobutylene gas and carbon dioxide ( CO2​ )[5].

The Causality of Container Failure: If a researcher disposes of intact tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate into a tightly sealed waste carboy that previously held acidic waste, the reaction will proceed uncontrollably. One mole of the Boc-protected amine will generate approximately two moles of gas (48 liters at STP). In a standard 4-liter glass waste container, this rapid gas evolution will catastrophically exceed the burst pressure of the vessel, leading to an explosion and severe chemical exposure[6].

FailureMechanism Boc Intact Boc-Protected Amine in Sealed Waste Container Acid Cross-Contamination with Acidic Waste Boc->Acid Protonation Protonation of Carbamate Oxygen Acid->Protonation Fragmentation Autocatalytic Fragmentation Protonation->Fragmentation Gas Rapid Evolution of CO2 & Isobutylene Gas Fragmentation->Gas Rupture Catastrophic Container Overpressurization Gas->Rupture

Mechanistic pathway of acid-catalyzed deprotection leading to waste container overpressurization.

Waste Segregation & Storage Logistics

Proper lab packing and segregation are the first lines of defense[1]. tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate must be classified based on its current chemical state to prevent unintended reactions in the waste drum.

SegregationWorkflow Start tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate Waste Stream Check Does the waste contain strong acids (e.g., TFA, HCl)? Start->Check Acidic Acidic Waste Stream (Active Gas Evolution Risk) Check->Acidic Yes NonAcidic Neutral/Basic Organic Waste Stream Check->NonAcidic No Vent Store in Fume Hood Use Vented Cap Acidic->Vent Standard Standard Sealed Drum (EPA/RCRA Compliant) NonAcidic->Standard Disposal Licensed Hazardous Waste Incineration Vent->Disposal Standard->Disposal

Workflow for the safe segregation and disposal of Boc-protected amine waste streams.

Quantitative Waste Profiling

When planning disposal, understanding the quantitative output of the waste stream is essential for selecting the correct container size and secondary containment[1]. The table below summarizes the waste metrics generated when tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate is subjected to various end-of-life treatments.

Disposal / Treatment MethodReagents InvolvedByproducts GeneratedGas Volume per MoleWaste Stream ClassificationEnvironmental Impact
Direct Disposal (Intact) None (Neutral Solvents)None0 LNon-Halogenated OrganicModerate (Requires Incineration)
Acidic Quench (TFA) Trifluoroacetic AcidIsobutylene, CO2​ , TFA salts~48 LHalogenated / Acidic OrganicHigh (TFA is a persistent pollutant)[3]
Acidic Quench (HCl) 4M HCl in DioxaneIsobutylene, CO2​ , Chloride salts~48 LAcidic OrganicModerate[5]
Thermal Degradation Water / Heat ( >100∘C )Isobutylene, CO2​ , Free Amine~48 LAqueous / Basic OrganicLow (Green Chemistry aligned)[3]

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems, ensuring that each step confirms the safety of the next, preventing accidental mixing of incompatible chemicals[6].

Protocol A: Routine Disposal of Intact tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate

Use this protocol for expired stock, analytical samples, or neutral reaction mixtures.

  • Classification & Segregation: Verify the pH of the solution using pH indicator strips. The solution must register between pH 6 and 8. If the pH is <6 , proceed to Protocol B.

  • Container Selection: Select an EPA-compliant, high-density polyethylene (HDPE) or glass waste container designated strictly for "Non-Halogenated Organic Waste" (unless dissolved in dichloromethane, which requires the "Halogenated" stream)[1].

  • Transfer: Using an emission-reducing funnel (e.g., ECO Funnel)[7], slowly pour the solution into the waste container. Fill to no more than 90% capacity to allow for thermal expansion[1].

  • Self-Validation (The 24-Hour Rule): Do not immediately seal the container tightly. Thread the cap loosely and leave the container in a certified fume hood for 24 hours. Visually inspect the liquid for micro-bubbles. If no bubbling is observed, the absence of acid-catalyzed deprotection is validated.

  • Final Sealing & Labeling: Tighten the cap securely. Affix a hazardous waste label detailing the exact chemical name (do not use abbreviations like "Boc-amine") and the accumulation start date[1].

Protocol B: Safe Quenching and Disposal of Acidic Deprotection Mixtures

Use this protocol if the compound has been treated with TFA, HCl, or other strong acids, resulting in an actively off-gassing mixture.

  • In-Fume-Hood Off-Gassing: Transfer the acidic reaction mixture to an open beaker or an Erlenmeyer flask equipped with a vented splash guard. Allow the mixture to stir at room temperature in the fume hood for at least 2 to 4 hours to ensure complete evolution of CO2​ and isobutylene gas[5].

  • Neutralization (Self-Validating Step): Slowly add a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) dropwise to the mixture. The addition will cause effervescence (bubbling). Continue adding NaHCO3​ until the addition no longer produces bubbles. Test the aqueous layer with pH paper to validate a pH of 7-8[8].

  • Phase Separation: Transfer the neutralized mixture to a separatory funnel. Separate the organic layer (containing neutral organic byproducts) from the aqueous layer (containing the amine salts).

  • Routing:

    • Dispose of the organic layer into the standard "Organic Waste" container[9].

    • The neutralized aqueous layer can typically be disposed of in the "Aqueous Waste" container, or, if local regulations permit and the amine is deemed non-toxic, discharged into the sanitary sewer with copious amounts of water[9]. Always consult your local Environmental Health and Safety (EHS) officer before sink disposal[6].

References

  • How to Dispose of Chemical Waste in a Lab Correctly. gaiaca.com. 1

  • Laboratory Waste Disposal Safety Protocols. nsta.org. 6

  • The Greenest Methods for Disposal of Hazardous Lab Chemicals. calpaclab.com. 7

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison (wisc.edu). 9

  • Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. kamatlab.com. 8

  • Amine Protection and Deprotection. Master Organic Chemistry. 4

  • Experimental procedure for deprotection of Boc-protected amines. Benchchem. 5

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides (acsgcipr.org). 3

  • An In-depth Technical Guide to the Boc Protection of Primary Amines. Benchchem.2

Sources

Handling

Personal protective equipment for handling tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate

As a Senior Application Scientist, I have designed this advanced handling guide to move beyond the generic safety statements found in standard Safety Data Sheets (SDS). For researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this advanced handling guide to move beyond the generic safety statements found in standard Safety Data Sheets (SDS). For researchers and drug development professionals working with tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate , understanding the causality behind hazard mitigation is just as critical as the protocol itself.

This guide synthesizes physicochemical data with field-proven laboratory practices to provide a self-validating system for safe operation, precise handling, and compliant disposal.

Chemical Profiling & Hazard Causality

tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate (CAS: 1262408-43-4) is an N-Boc protected amine derivative utilized extensively as a versatile building block for conformationally restricted peptidomimetics and CNS-active agents[1].

Hazard Causality: The combination of a highly lipophilic methylenecyclohexyl core and a tert-butyl carbamate (Boc) group significantly enhances the molecule's ability to permeate the stratum corneum (the outermost layer of the epidermis). While the Boc group protects the amine from unwanted reactions during synthesis, it masks the polarity of the amine, increasing the compound's overall lipophilicity and potential for systemic absorption upon dermal contact.

Table 1: Physicochemical Parameters Dictating Handling Requirements [1]

PropertyValueOperational Implication
Molecular Weight 225.33 g/mol Moderately sized powder; easily aerosolized if milled or lyophilized.
XLogP3-AA 2.7High lipophilicity; readily permeates lipid bilayers (skin/cornea).
Topological Polar Surface Area 38.3 ŲLow polarity; requires non-polar or moderately polar solvents for dissolution.
H-Bond Donors / Acceptors 1 / 2Can interact with biological macromolecules if systemic exposure occurs.

Personal Protective Equipment (PPE) Matrix

Under OSHA 29 CFR 1910.132[2], PPE must be selected based on a rigorous hazard assessment. For this specific carbamate, the following matrix is mandatory:

  • Hand Protection: Nitrile gloves (minimum 6-8 mil thickness).

    • Causality: Nitrile (a butadiene-acrylonitrile copolymer) provides superior resistance to non-polar and moderately polar organic moieties compared to latex. Latex is highly permeable to lipophilic compounds like Boc-amines and will fail to provide an adequate barrier.

  • Eye Protection: ANSI Z87.1 compliant indirect-vented chemical splash goggles.

    • Causality: The carbamate functionality can cause severe corneal irritation. Standard safety glasses with side-shields are insufficient because they do not form a seal against aerosolized particulates or solvent vapors during transfer operations.

  • Respiratory Protection: N95 or P100 particulate respirator (if handling outside a certified fume hood, though fume hood use is strictly mandatory).

    • Causality: Fine powders of organic intermediates can easily become aerosolized during gravimetric dispensing, leading to respiratory tract sensitization.

  • Body Protection: Flame-resistant (FR) lab coat (e.g., Nomex) with knit cuffs.

    • Causality: Knit cuffs prevent the hazardous powder from bypassing the glove barrier and accumulating on the forearms. FR material mitigates the risk of ignition if static discharge occurs during the weighing of dry powders.

Operational Workflow & Self-Validating Protocols

To ensure both safety and stoichiometric precision, handling must follow a self-validating gravimetric workflow. Non-polar powders often carry static charges, causing them to repel from the spatula, aerosolize, and contaminate the balance.

Step-by-Step Gravimetric Dispensing Methodology:

  • Environmental Preparation: Ensure the fume hood face velocity is calibrated between 0.4–0.6 m/s. Clear the deck of incompatible reagents (e.g., strong acids like TFA or HCl that could prematurely cleave the Boc group).

  • Tool Selection: Utilize grounded, anti-static spatulas and ionizer fans if the ambient humidity is below 40%.

  • Mass Validation (Self-Validating System):

    • Tare the receiving vial, add the compound, and record the mass.

    • Remove the vial, re-tare the balance with a standard calibration weight, and then re-weigh the vial.

    • Causality: This dual-weighing eliminates drift errors caused by static electricity and ensures the stoichiometric precision critical for downstream coupling reactions. If the variance exceeds ±0.1 mg, the system flags an error requiring recalibration.

  • Solubilization: Slowly introduce the reaction solvent (e.g., Dichloromethane or Ethyl Acetate) down the side of the vial to prevent powder displacement and aerosolization.

HandlingWorkflow Start Pre-Operation: PPE & Fume Hood Check Weighing Gravimetric Dispensing (Anti-static tools) Start->Weighing Validation Mass Validation (±0.1 mg variance limit) Weighing->Validation Transfer Transfer to Reaction Vessel (Inert Atmosphere) Validation->Transfer Pass Error Variance >0.1 mg Recalibrate & Inspect Validation->Error Fail Success Safe Execution Proceed to Synthesis Transfer->Success Error->Weighing

Fig 1. Self-validating operational workflow for gravimetric dispensing.

Spill Mitigation & Disposal Plan

Adhering to the American Chemical Society (ACS) guidelines for chemical spill response[3], immediate and methodical action is required to prevent environmental release and dermal exposure.

Step-by-Step Spill Response Protocol:

  • Isolation: Immediately cordon off the area and ensure all personnel are wearing the PPE matrix outlined in Section 2.

  • Solid Spill Containment: Do NOT dry sweep. Dry sweeping aerosolizes the lipophilic powder. Instead, cover the spill with a damp, non-reactive absorbent pad or use a HEPA-filtered vacuum dedicated to chemical spills.

  • Solution Spill Containment: If the compound is already dissolved in a solvent, deploy an inert absorbent (e.g., vermiculite or sand) from the perimeter inward to prevent spreading.

  • Decontamination: Wash the affected surface with a mild detergent and water. Causality: While the compound has limited aqueous solubility, surfactants effectively encapsulate the lipophilic molecules into micelles, allowing them to be lifted from the benchtop.

Waste Segregation Logic: Waste containing tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate must be classified as Non-Halogenated Organic Waste , provided no halogenated solvents (like DCM) were used during the reaction. Causality: Organic carbamates combust into nitrogen oxides (NOx) and carbon oxides (COx). Segregating them into non-halogenated waste ensures they are routed to incineration facilities equipped with appropriate NOx scrubbers, preventing the formation of highly toxic dioxins that occur when halogens are present during combustion.

WasteDisposal Waste Chemical Waste Generated (tert-Butyl carbamate deriv.) Check Aqueous or Organic? Waste->Check Organic Organic Phase Check->Organic Aqueous Aqueous Phase Check->Aqueous Halogen Contains Halogens? Organic->Halogen NonHalogen Non-Halogenated Organic Waste Halogen->NonHalogen No HalogenWaste Halogenated Organic Waste Halogen->HalogenWaste Yes

Fig 2. Decision matrix for organic carbamate waste segregation.

References

  • PubChem Compound Summary for CID 91348386 , "tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate." National Center for Biotechnology Information. Available at:[Link]

  • Personal Protective Equipment - 29 CFR 1910.132 , Occupational Safety and Health Administration (OSHA), U.S. Department of Labor. Available at:[Link]

  • Guide for Chemical Spill Response Planning in Laboratories , American Chemical Society (ACS) Task Force on Laboratory Waste Management. Available at:[Link]

Sources

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